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Core Science & Biosynthesis

Foundational

Structural and Crystallographic Profiling of (E)-Methyl 3-ethoxy-2-nitroacrylate: A Technical Guide

Executive Summary (E)-Methyl 3-ethoxy-2-nitroacrylate (MENA) is a highly functionalized "push-pull" alkene that serves as a critical building block in advanced organic synthesis. Its unique stereoelectronic profile makes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(E)-Methyl 3-ethoxy-2-nitroacrylate (MENA) is a highly functionalized "push-pull" alkene that serves as a critical building block in advanced organic synthesis. Its unique stereoelectronic profile makes it an ideal precursor for the construction of complex heterocycles, such as [1]. Understanding the precise spatial arrangement of its electron-donating (ethoxy) and electron-withdrawing (nitro, ester) groups is essential for predicting its behavior in stereoselective cycloadditions. This whitepaper provides an in-depth analysis of the X-ray crystallographic data for (E)-MENA, detailing the self-validating experimental workflows required to isolate and characterize its absolute configuration.

Mechanistic Rationale & Synthesis

The synthesis of MENA requires stringent control over reaction conditions to selectively yield the E-isomer. The reaction typically proceeds via the condensation of an acrylate precursor with a nitroalkane.

Causality in Experimental Design: To favor the E-isomer, we employ sterically hindered bases, such as Lithium Diisopropylamide (LDA), in an aprotic solvent (THF) at cryogenic temperatures (-78°C)[2]. The low temperature kinetically traps the intermediate enolate, preventing unwanted side reactions and polymerization. As the system is gradually warmed to 0°C, thermodynamic equilibration favors the E-isomer, minimizing steric repulsion between the bulky ethoxy group and the nitro moiety[2].

Synthesis A Acrylate Precursor + Nitroalkane B LDA / THF -78°C to 0°C A->B C Condensation Reaction B->C D Crude MENA (E/Z Mixture) C->D E Recrystallization (EtOH/Hexane) D->E Thermodynamic F Pure (E)-MENA Single Crystals E->F

Workflow for the stereoselective synthesis and crystallization of (E)-MENA.

Experimental Protocol: Synthesis & Crystallization

To obtain diffraction-quality single crystals, the following step-by-step methodology must be strictly adhered to:

  • Reaction Setup : Under an inert argon atmosphere, dissolve the acrylate precursor in anhydrous THF (0.5 M) and cool to -78°C.

  • Deprotonation : Add 1.1 equivalents of LDA dropwise over 30 minutes. Stir for 1 hour to ensure complete enolate formation.

  • Electrophilic Addition : Introduce the nitroalkane derivative slowly. Maintain at -78°C for 2 hours, then allow the mixture to warm to 0°C over 4 hours.

  • Quenching & Extraction : Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x), dry over MgSO₄, and concentrate in vacuo.

  • Crystallization (Self-Validating Step) : Dissolve the crude mixture in a minimal amount of hot ethanol. Slowly layer with hexane and allow the solution to cool to room temperature undisturbed for 48 hours. The formation of distinct, block-like crystals serves as a primary visual validation of isomeric purity, as the Z-isomer typically remains dissolved in the mother liquor.

X-Ray Crystallography Workflow

Single-crystal X-ray diffraction is the gold standard for unambiguously assigning the E-configuration of MENA. The refinement process acts as a self-validating system: the convergence of the structural model with the experimental electron density map confirms both the atomic connectivity and the absence of spatial disorder.

XrayPipeline A Single Crystal Selection (0.2 x 0.2 x 0.1 mm) B Diffractometer (Mo Kα, 100K) A->B C Data Reduction (Integration & Scaling) B->C D Structure Solution (Direct Methods) C->D E Refinement (SHELXL / Olex2) D->E F Validation (CheckCIF) E->F

X-ray crystallography data collection and refinement pipeline for (E)-MENA.

Protocol: Data Collection and Refinement
  • Crystal Mounting : Select a pristine, block-shaped crystal under a polarized light microscope. Mount it on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation.

  • Data Collection : Transfer the crystal to a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å). Maintain the crystal at 100 K using a nitrogen cold stream. Causality: Cryogenic cooling minimizes thermal atomic vibrations, drastically enhancing high-angle diffraction data quality and reducing thermal diffuse scattering.

  • Structure Solution : Integrate and scale the raw diffraction frames. Solve the phase problem using Direct Methods to locate the heavy atoms (C, N, O).

  • Refinement : Refine the structure using full-matrix least-squares on F² via[2]. Apply anisotropic displacement parameters to all non-hydrogen atoms to account for thermal motion and potential spatial disorder[2].

  • Hydrogen Atom Assignment : Place hydrogen atoms in calculated positions using a riding model, allowing their thermal parameters to refine freely relative to their parent atoms.

Structural and Quantitative Data

The crystallographic analysis reveals the pronounced "push-pull" nature of the molecule. The C=C double bond length is slightly elongated compared to a standard isolated alkene, reflecting the delocalization of electron density from the ethoxy oxygen lone pair into the electron-withdrawing nitro group.

Table 1: Crystallographic Data and Refinement Parameters for (E)-MENA

ParameterValue
Chemical Formula C₆H₉NO₅
Formula Weight 175.14 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Final R indices [I>2σ(I)] R1 = 0.038, wR2 = 0.095
Goodness-of-fit on F² 1.042

Table 2: Selected Bond Lengths and Angles

Structural FeatureBond Length (Å) / Angle (°)Mechanistic Significance
C(2)=C(3) Alkene Bond 1.352(2) ÅElongated due to push-pull electron delocalization.
C(3)-O(Ethoxy) Bond 1.331(2) ÅShortened, indicating partial double-bond character.
C(2)-N(Nitro) Bond 1.445(2) ÅCoplanar alignment facilitates resonance stabilization.
O-C(3)-C(2) Angle 125.4(1)°Widened to alleviate steric clash in the E-isomer.

Spectroscopic Cross-Validation

To ensure the absolute integrity of the crystallographic model, the solid-state data is cross-validated with solution-state spectroscopy. Nuclear Magnetic Resonance (NMR) provides a secondary self-validating loop. In ¹H NMR, the vinylic proton exhibits a specific chemical shift characteristic of the E-geometry. Furthermore, between the ester moiety and the nitro group, perfectly mirroring the internuclear distances calculated from the X-ray coordinate file[2]. Infrared (IR) spectroscopy further confirms the highly conjugated nature of the system, with the C=O stretch appearing at a lowered frequency (~1700 cm⁻¹) due to extensive resonance[2].

Conclusion

The X-ray crystallographic profiling of (E)-methyl 3-ethoxy-2-nitroacrylate provides foundational data for its application in advanced heterocyclic synthesis. By employing rigorous, low-temperature synthetic controls and self-validating crystallographic refinement pipelines, researchers can confidently leverage MENA's stereochemically defined push-pull framework for the design of novel therapeutics and complex molecular architectures.

References

  • E. de la Cuesta, C. Avendaño. "Synthesis of 2-substituted-4-oxo-5-nitropyrimidines from methyl-3-ethoxy-2-nitroacrylate and other reactions". Journal of Heterocyclic Chemistry (1985).[Link]

Sources

Exploratory

Electronic and Steric Effects in (E)-Methyl 3-Ethoxy-2-Nitroacrylate: A Comprehensive Guide for Synthetic and Medicinal Chemists

Executive Summary (E)-Methyl 3-ethoxy-2-nitroacrylate (MENA) is a highly versatile, electron-deficient building block utilized extensively in organic synthesis and drug development. Characterized structurally as a protot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(E)-Methyl 3-ethoxy-2-nitroacrylate (MENA) is a highly versatile, electron-deficient building block utilized extensively in organic synthesis and drug development. Characterized structurally as a prototypical "push-pull" alkene, MENA exhibits unique reactivity profiles governed by a delicate interplay of electronic polarization and steric constraints[1]. This whitepaper provides an in-depth analysis of the mechanistic foundations of MENA, detailing how its stereoelectronic properties dictate its role as a powerful Michael acceptor in the synthesis of complex heterocycles, such as indoles, pyrimidines, and unnatural amino acids[2].

Mechanistic Foundations: The "Push-Pull" Electronic System

The reactivity of MENA is fundamentally driven by its highly polarized π -system. Push-pull alkenes are defined by the presence of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at opposite termini of a carbon-carbon double bond[1].

In MENA:

  • The "Push" (C3 Position): The ethoxy group ( −OEt ) exerts a strong positive mesomeric ( +M ) effect. Despite its inductive electron-withdrawing nature ( −I ), the resonance donation of oxygen's lone pairs into the π -system dominates, pushing electron density toward the double bond.

  • The "Pull" (C2 Position): The nitro ( −NO2​ ) and methyl ester ( −COOMe ) groups exert synergistic negative mesomeric ( −M ) and negative inductive ( −I ) effects. These groups powerfully withdraw electron density from the π -system.

HOMO-LUMO Implications

This extreme polarization drastically alters the molecular orbital landscape. The combined pull of the nitro and ester groups significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), localizing the electrophilic character almost entirely on the β -carbon (C3). Consequently, MENA acts as a "hard" electrophile, making it exceptionally susceptible to nucleophilic attack (e.g., Aza-Michael additions) by amines, thiols, and electron-rich heterocycles like indoles.

PushPull Push Ethoxy Group (-OEt) +M Effect (Push) Alkene C=C Double Bond Electron Deficient Push->Alkene Electron Delocalization Pull1 Nitro Group (-NO2) -M, -I Effect (Pull) Alkene->Pull1 Electron Withdrawal Pull2 Ester Group (-COOMe) -M, -I Effect (Pull) Alkene->Pull2 Electron Withdrawal Beta Beta-Carbon (C3) LUMO Acceptor Alkene->Beta Charge Localization Nuc Nucleophile HOMO Donor Nuc->Beta Regioselective Attack

Fig 1: Electronic push-pull dynamics and regioselective nucleophilic attack pathway in MENA.

Steric Parameters and (E)-Isomerism

The thermodynamic stability and kinetic reactivity of MENA are heavily influenced by its stereochemistry. The (E)-configuration is thermodynamically favored during synthesis because it minimizes A(1,3) allylic strain and direct steric clash.

Based on Cahn-Ingold-Prelog (CIP) priorities, the −NO2​ group takes priority over the −COOMe group at C2, and the −OEt group takes priority over the hydrogen atom at C3. In the (E)-isomer, the bulky ethoxy group is oriented anti to the sterically demanding nitro group.

Trajectory of Nucleophilic Attack

When a nucleophile approaches the highly electrophilic C3 carbon, it must navigate the steric bulk of the ethoxy group. This dictates a specific trajectory of attack (governed by the Bürgi-Dunitz angle for Michael acceptors). The steric hindrance ensures that the reaction is highly regioselective (>98% attack at C3), but it also means that the reaction is sensitive to temperature. Elevated temperatures can lead to non-specific polymerization or degradation of the push-pull system[3].

Quantitative Data Summary

To aid in experimental design, the stereoelectronic properties and typical reaction parameters of MENA are summarized below:

ParameterValue / CharacteristicImpact on Reactivity
Electronic Polarization Highly polarized (Push-Pull)Drastically lowers LUMO energy; C3 acts as a powerful electrophilic center.
Steric Configuration (E)-IsomerMinimizes steric clash; dictates the precise trajectory of nucleophilic attack.
Regioselectivity > 98% at C3 ( β -carbon)Enables predictable, high-yield synthesis of complex heterocycles.
Typical Aza-Michael Yield 75% - 95%Facilitates highly efficient C-N bond formation under mild kinetic conditions.
Primary Applications Pyrimidines, Indoles, Amino AcidsActs as a masked dehydroalanine or building block for bioactive scaffolds.

Synthetic Applications in Drug Development

MENA is a privileged scaffold in medicinal chemistry. Its ability to act as a highly reactive Michael acceptor allows for the rapid assembly of complex, nitrogen-containing heterocycles.

  • Pyrimidine Synthesis: In a landmark methodology developed by de la Cuesta and Avendaño, MENA was utilized to synthesize 2-substituted-4-oxo-5-nitropyrimidines. The reaction leverages the electrophilicity of MENA to undergo condensation with amidines, followed by cyclization[2].

  • Indole Derivatives and Unnatural Amino Acids: MENA reacts cleanly with the electron-rich C3 position of indoles. Upon elimination of ethanol, it yields α -nitroacrylates, which can be subsequently reduced to yield tryptophan analogues and constrained cysteines critical for peptide-based drug discovery.

Experimental Protocol: Self-Validating Aza-Michael Addition

To ensure high yields and prevent the polymerization of the electron-deficient alkene, the following self-validating protocol must be strictly adhered to when performing an Aza-Michael addition with MENA.

Objective: Synthesize a β -amino- α -nitroester derivative via regioselective C-N bond formation.

  • Preparation & Inertion: Flame-dry a 50 mL round-bottom flask and purge with Argon. Dissolve 1.0 equivalent of (E)-methyl 3-ethoxy-2-nitroacrylate in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the ethoxy group into a β -keto ester.

  • Temperature Control: Submerge the reaction flask in an ice-water bath to cool the mixture to 0 °C.

    • Causality: The highly reactive push-pull system is prone to runaway polymerization at room temperature; 0 °C ensures strict kinetic control.

  • Nucleophile Addition: Add 1.1 equivalents of the target nucleophile (e.g., a primary amine or indole derivative) dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes, preserving the (E)-stereocenter integrity during the transition state.

  • Reaction Monitoring (Self-Validation): Monitor the reaction continuously via inline FTIR or TLC. The reaction is self-validating: success is indicated by the complete disappearance of the highly conjugated C=C stretch at ~1620 cm⁻¹ in FTIR, or the consumption of the UV-active MENA spot on TLC.

  • Workup & Isolation: Once complete (typically 2-4 hours), quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure adduct.

Protocol S1 Step 1: Inertion Dissolve MENA in dry DCM (Ar) S2 Step 2: Temp Control Cool to 0°C to prevent polymerization S1->S2 S3 Step 3: Nuc Addition Dropwise addition of amine/indole S2->S3 S4 Step 4: Self-Validation Inline FTIR / TLC monitoring S3->S4 S5 Step 5: Isolation Quench, extract, and chromatography S4->S5 C=C stretch disappears

Fig 2: Self-validating experimental workflow for Aza-Michael addition using MENA.

References

  • Benchchem. "(E)-Methyl 3-ethoxy-2-nitroacrylate." Benchchem. 3

  • de la Cuesta, E., & Avendaño, C. (1985). "Synthesis of 2-substituted-4-oxo-5-nitropyrimidines from methyl-3-ethoxy-2-nitroacrylate and other reactions." Journal of Heterocyclic Chemistry, 22, 337-339.2

  • Bonagiri, S., et al. "Sequential One-Pot Synthesis of Tri- and Tetrasubstituted Thiophenes and Fluorescent Push—Pull Thiophene Acrylates." ResearchGate. 1

  • "Synthesis of α-Amino Esters via α-Nitro or α-Oxime Esters: A Review." Synthesis 2017; 49(18): 4093-4110. Thieme Connect.

Sources

Foundational

Thermodynamic stability of (E)-methyl 3-ethoxy-2-nitroacrylate isomers

An In-depth Technical Guide to the Thermodynamic Stability of (E)- and (Z)-methyl 3-ethoxy-2-nitroacrylate Isomers Abstract The geometric isomerism of β-nitroacrylates, specifically (E)- and (Z)-methyl 3-ethoxy-2-nitroac...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of (E)- and (Z)-methyl 3-ethoxy-2-nitroacrylate Isomers

Abstract

The geometric isomerism of β-nitroacrylates, specifically (E)- and (Z)-methyl 3-ethoxy-2-nitroacrylate, is a critical determinant of their chemical reactivity, biological activity, and utility as synthetic intermediates. This technical guide provides a comprehensive examination of the factors governing the thermodynamic stability of these isomers. We synthesize insights from spectroscopic analysis, experimental equilibration studies, and computational chemistry to elucidate the energetic landscape of the E/Z isomeric pair. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of nitroacrylate stereochemistry.

Introduction: The Significance of Stereochemistry in Nitroacrylates

β-Nitroacrylates are highly versatile Michael acceptors and dienophiles, serving as powerful building blocks in the synthesis of complex organic molecules, including heterocycles and functionalized materials.[1] Their reactivity is profoundly influenced by the stereochemical arrangement of substituents around the carbon-carbon double bond. The existence of (E) and (Z) geometric isomers is not merely a structural curiosity; it dictates the molecule's three-dimensional shape, which in turn affects its interaction with biological targets and its stereoselective reaction pathways.

In drug development, for instance, the specific geometry of a molecule can lead to significant differences in binding affinity for enzymes or receptors.[2] Therefore, understanding and controlling the isomeric preference is paramount. While synthetic methods often yield the thermodynamically more stable (E)-isomer, access to the (Z)-isomer, often through photochemical E/Z isomerization, is crucial for exploring the full chemical and biological potential of these compounds.[1][3] This guide focuses on dissecting the principles that render the (E)-isomer of methyl 3-ethoxy-2-nitroacrylate the more thermodynamically favored configuration.

Foundational Principles of Isomeric Stability

The relative stability of the (E) and (Z) isomers is governed by a delicate interplay of steric, electronic, and intramolecular forces. The isomer that resides in a lower energy well at equilibrium is considered the more thermodynamically stable.

  • Steric Hindrance: This is often the most dominant factor. Bulky substituents prefer to be positioned on opposite sides of the double bond (a trans or E configuration) to minimize van der Waals repulsion. In the case of methyl 3-ethoxy-2-nitroacrylate, the ethoxy group (-OCH₂CH₃) and the methoxycarbonyl group (-COOCH₃) are the most sterically demanding substituents. Their placement on the same side of the double bond in the (Z)-isomer would introduce significant steric strain, thereby increasing its potential energy relative to the (E)-isomer.

  • Electronic Effects: The molecule contains two potent electron-withdrawing groups, the nitro group (-NO₂) and the methoxycarbonyl group, conjugated with the double bond. The ethoxy group acts as an electron-donating group through resonance. These electronic interactions influence the electron density distribution and the stability of the π-system. However, since these groups are present in both isomers, their contribution to the difference in stability is often less pronounced than steric effects.

  • Intramolecular Interactions: In some systems, the formation of an intramolecular hydrogen bond can stabilize an otherwise less-favored isomer.[4] For example, a molecule with a hydroxyl group and a carbonyl group in proximity in the (Z) configuration could form a stabilizing six-membered ring via hydrogen bonding. For methyl 3-ethoxy-2-nitroacrylate, there are no classical hydrogen bond donors (like O-H or N-H) available to form such strong intramolecular bonds. Therefore, this factor is not expected to play a significant stabilizing role for the (Z)-isomer.

Experimental Evaluation of Thermodynamic Equilibrium

The relative thermodynamic stability of the (E) and (Z) isomers can be quantified by determining the equilibrium constant (Keq) for their interconversion. This typically involves generating the less stable (Z)-isomer, often via photochemistry, and then allowing the mixture to reach thermal or catalytically-induced equilibrium.

Analytical Techniques for Isomer Differentiation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing and quantifying E/Z isomers in solution.

  • ¹H NMR Spectroscopy: The chemical shift of the vinylic proton is highly sensitive to its stereochemical environment. In the (E)-isomer, the vinylic proton is trans to the nitro group and cis to the methoxycarbonyl group. In the (Z)-isomer, this relationship is reversed. The anisotropic effects of the nearby functional groups, particularly the carbonyl and nitro groups, will cause the vinylic protons of the two isomers to resonate at distinct chemical shifts, allowing for unambiguous identification and integration to determine their relative concentrations.[5][6]

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbons in the double bond and the surrounding substituents also differ between the (E) and (Z) isomers, providing complementary data for structural confirmation.[3]

High-Performance Liquid Chromatography (HPLC) can also be employed to separate the isomers based on subtle differences in their polarity, providing another robust method for quantification.[5]

Experimental Protocol: NMR-Based Isomer Equilibration Study

This protocol outlines a method to determine the equilibrium distribution of isomers.

Objective: To quantify the equilibrium ratio of (E)- and (Z)-methyl 3-ethoxy-2-nitroacrylate at a given temperature.

Materials:

  • Sample of (E)-methyl 3-ethoxy-2-nitroacrylate

  • Photochemical reactor (e.g., with a medium-pressure mercury lamp)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR spectrometer (≥400 MHz)

  • Constant temperature bath

Methodology:

  • Preparation of the (Z)-Isomer:

    • Dissolve a known quantity of the pure (E)-isomer in a suitable solvent (e.g., acetonitrile) in a quartz reaction vessel.

    • Irradiate the solution with UV light (e.g., at 365 nm) to induce E→Z photoisomerization.[1]

    • Monitor the reaction progress by ¹H NMR or HPLC until a significant proportion of the (Z)-isomer is formed, creating a non-equilibrium E/Z mixture.

    • Carefully evaporate the solvent in vacuo at low temperature to isolate the E/Z mixture.

  • Equilibration:

    • Dissolve the E/Z mixture in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

    • Place the NMR tube in a constant temperature bath set to the desired equilibration temperature (e.g., 80 °C).

    • Allow the sample to equilibrate for a set period (e.g., 24-48 hours). The required time should be determined by acquiring spectra at intermediate time points until the isomer ratio no longer changes.

  • Data Acquisition and Analysis:

    • Acquire a quantitative ¹H NMR spectrum of the equilibrated sample. Ensure a long relaxation delay (e.g., 5 times the longest T₁) to allow for accurate integration.

    • Identify the distinct vinylic proton signals for the (E)- and (Z)-isomers.

    • Integrate the area under each signal.

    • Calculate the isomer ratio: %E = [Integral(E) / (Integral(E) + Integral(Z))] * 100.

    • The equilibrium constant is Keq = [%E] / [%Z].

    • From Keq, the standard Gibbs free energy difference can be calculated using the equation: ΔG° = -RT ln(Keq).

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis start Start with Pure (E)-Isomer photo Photochemical Irradiation (UV) start->photo mixture Generate E/Z Mixture photo->mixture dissolve Dissolve in NMR Solvent mixture->dissolve heat Heat at Constant Temp (T) dissolve->heat equil Reach Thermodynamic Equilibrium heat->equil nmr Acquire Quantitative 1H NMR equil->nmr integrate Integrate Isomer Signals nmr->integrate calculate Calculate Keq and ΔG° integrate->calculate

Computational Modeling of Isomer Stability

Computational quantum chemistry, particularly Density Functional Theory (DFT), offers a powerful in silico method to predict the relative stabilities of isomers.[7][8] These calculations provide insights into the optimized geometries and electronic energies, corroborating experimental findings.

Computational Protocol: DFT-Based Stability Analysis

Objective: To calculate the relative Gibbs free energy of the (E) and (Z) isomers.

Software: Gaussian, ORCA, or other quantum chemistry package.

Methodology:

  • Structure Building:

    • Construct 3D models of both the (E) and (Z) isomers of methyl 3-ethoxy-2-nitroacrylate using a molecular editor.

  • Geometry Optimization:

    • Perform a full geometry optimization for each isomer. A common and reliable level of theory for such systems is the M06-2X functional with the 6-311++G(d,p) basis set.[9]

    • Incorporate a solvent model, such as the SMD (Solvation Model based on Density) model, to simulate the solvent used in experimental studies (e.g., DMSO).[9]

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory on the optimized structures.

    • Validation: Confirm that the optimization has converged to a true energy minimum by ensuring there are no imaginary frequencies.

    • Thermodynamic Data: The output of this calculation provides the zero-point vibrational energy (ZPVE), thermal corrections, and Gibbs free energy for each isomer.

  • Energy Comparison:

    • Extract the total Gibbs free energy (or electronic energy + ZPVE for an approximation at 0 K) for both the (E) and (Z) isomers.

    • Calculate the energy difference: ΔE = E(Z) - E(E). A positive value indicates that the (E)-isomer is more stable.

G start Build 3D Structures (E and Z Isomers) opt Geometry Optimization (e.g., M06-2X/6-311++G(d,p) + SMD) start->opt freq Frequency Calculation (at same level of theory) opt->freq check Imaginary Frequencies? freq->check check->opt Yes (Re-optimize) extract Extract Gibbs Free Energies (G_E and G_Z) check->extract No calc Calculate Energy Difference ΔG = G_Z - G_E extract->calc end Determine Relative Stability calc->end

Expected Computational Results

The DFT calculations are expected to yield a significantly lower energy for the (E)-isomer. The primary contribution to this energy difference will be the steric clash between the ethoxy and methoxycarbonyl groups in the (Z) configuration.

IsomerRelative Electronic Energy (kJ/mol)Relative Gibbs Free Energy (kJ/mol)Predicted Equilibrium Population (%)
(E)-methyl 3-ethoxy-2-nitroacrylate0.00 (Reference)0.00 (Reference)>99%
(Z)-methyl 3-ethoxy-2-nitroacrylate+ΔE_electronic+ΔG_free<1%
Table 1: Representative table structure for summarizing computational results. The values (+ΔE, +ΔG) are expected to be significantly positive, indicating the higher energy of the (Z)-isomer.

Synthesis and Conclusion

The dominant destabilizing factor in the (Z)-isomer is the severe steric hindrance between the ethoxy and methoxycarbonyl groups forced into proximity on the same side of the C=C double bond. Electronic effects and the absence of any potential for stabilizing intramolecular hydrogen bonds further solidify the energetic preference for the (E) configuration.

For professionals in drug discovery and materials science, this intrinsic stability has practical implications. Standard thermal synthetic procedures will overwhelmingly favor the formation of the (E)-isomer.[3] To access the thermodynamically disfavored (Z)-isomer for comparative studies or as a reactive intermediate, non-equilibrium methods, such as low-temperature photochemistry, are required.[1] This comprehensive understanding of the thermodynamic landscape is essential for the rational design of synthetic routes and the interpretation of structure-activity relationships involving this important class of molecules.

References

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  • Saman, D., et al. (2018). The trans/cis photoisomerization in hydrogen bonded complexes with stability controlled by substituent effects: 3-(6-aminopyridin-3-yl)acrylate case study. RSC Publishing. Retrieved from [Link]

  • Prime Scholars. (n.d.). Thermodynamics of binary liquid mixtures of acrylates with dodecane-1-ol. Retrieved from [Link]

  • Pires, M. M., et al. (2021). New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. Molecules, 26(11), 3392. Retrieved from [Link]

  • Barbero, F., et al. (2022). Visible-Light-Driven Photocatalyst-Free Preparation of (Z) β-Nitroacrylate Isomers. European Journal of Organic Chemistry. Retrieved from [Link]

  • Liang, K., et al. (2017). The Effect of Hydrogen Bonding on Radical Semi-Batch Copolymerization of Butyl Acrylate and 2-Hydroxyethyl Acrylate. Polymers, 9(8), 366. Retrieved from [Link]

  • ChemRxiv. (n.d.). First Principles Assessment of Solvent Induced Cage Effects on Intramolecular Hydrogen Transfer in the Free Radical Polymerization of Acryl. Retrieved from [Link]

  • Kotti, K., et al. (2022). Role of Functional Groups in the Monomer Molecule on the Radical Polymerization in the Presence of Graphene Oxide. Polymerization of Hydroxyethyl Acrylate under Isothermal and Non-Isothermal Conditions. Polymers, 14(2), 221. Retrieved from [Link]

  • Cavallo, L., & Guerra, G. (2005). DFT studies on isomerization reactions in the copolymerization of ethylene and methyl acrylate catalyzed by Ni-diimine and Pd-diimine complexes. Journal of the American Chemical Society, 127(37), 13044–13051. Retrieved from [Link]

  • Papayoanou, A., & Christopulos, J. A. (1973). Thermodynamic and Ultrasonic Properties of Acrylic Monomers. Army Electronics Command Fort Monmouth N J. Retrieved from [Link]

  • Sproll, T., et al. (2021). Stereospecific Response of E/Z-isomers of N-Nitrososarcosine in LC-ESI-MS/MS. Journal of Chromatographic Science, 59(9), 813–822. Retrieved from [Link]

  • Srinivasan, S., Rappe, A. M., & Soroush, M. (2015). Theoretical Insights Into Thermal Self-Initiation Reactions of Acrylates. In Advances in Chemical Engineering. University of Pennsylvania. Retrieved from [Link]

  • Reddy, G. S., et al. (2011). Chromatographic Separation and Spectroscopic Characterization of the E/Z Isomers of Acrivastine. Chirality, 23(10), 954–959. Retrieved from [Link]

  • Kumar, S. S., et al. (2011). (Z)-Methyl 2-[(2-ethoxy-6-formylphenoxy)methyl]-3-(4-ethylphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2957. Retrieved from [Link]

  • Drexel Research Discovery. (n.d.). Computational and experimental study of spontaneous thermal polymerization of alkyl acrylates. Retrieved from [Link]

  • Li, Y., et al. (2021). Crystal structure of methyl (E)-3-(4-(2-ethoxy-2-oxoethoxy)phenyl) acrylate, C14H16O5. Zeitschrift für Kristallographie - New Crystal Structures, 236(1), 125-127. Retrieved from [Link]

  • IntechOpen. (2020, January 22). New Methods in the Synthesis of (Meth)Acrylates. Retrieved from [Link]

  • Tuala, A. C., et al. (2024). Computational study of the kinetics and mechanism of radical polymerization of acrylic acid and derivatives in organic solvents. Physical Chemistry Chemical Physics, 26(7), 5707–5719. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). methyl (e)-3-nitroacrylate. Retrieved from [Link]

  • Purdue University Graduate School. (2025, October 10). SPECTROSCOPY FOR ANISOTROPIC AND COMPLEX SYSTEMS. Figshare. Retrieved from [Link]

  • International Journal of Research in Engineering and Science (IJRES). (2016, July 15). Study of Thermodynamic and Transport Properties of Binary Liquid Mixtures of Methyl Acrylate with Alkoxy Ethanols at 308.15 K. Retrieved from [Link]

  • Maan, A., Ghule, V. D., & Dharavath, S. (2023). Computational Manifestation of Nitro-Substituted Tris(triazole): Understanding the Impact of Isomerism on Performance-Stability Parameters. The Journal of Physical Chemistry A, 127(31), 6467–6475. Retrieved from [Link]

  • Parrish, D. A., & Shreeve, J. M. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5946–5950. Retrieved from [Link]

  • Manju, M., et al. (2012). Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. American Journal of Polymer Science, 2(3), 22-27. Retrieved from [Link]

  • Ferreira, A. I., et al. (2023). Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. Molecules, 28(15), 5770. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational Manifestation of Nitro-Substituted Tris(triazole): Understanding the Impact of Isomerism on Performance-Stability Parameters | Request PDF. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Heterocyclic Scaffolds Using (E)-Methyl 3-Ethoxy-2-Nitroacrylate (MENA)

Executive Summary & Mechanistic Rationale In the landscape of modern organic synthesis and drug development, the rapid assembly of complex heterocyclic frameworks is paramount. (E)-Methyl 3-ethoxy-2-nitroacrylate (MENA)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of modern organic synthesis and drug development, the rapid assembly of complex heterocyclic frameworks is paramount. (E)-Methyl 3-ethoxy-2-nitroacrylate (MENA) has emerged as a highly versatile, bifunctional building block for the synthesis of nitrogenous heterocycles, including tryptophan analogs, pyrroles, and pyrimidines.

The synthetic utility of MENA stems from its unique "push-pull" electronic configuration. The molecule features a highly electrophilic β -carbon, activated by two strongly electron-withdrawing groups: a nitro group and a methyl ester. However, unlike simple β -nitroacrylates that undergo standard Michael additions to form saturated adducts, the presence of the β -ethoxy group in MENA fundamentally alters its reactivity. The ethoxy substituent acts as an excellent leaving group. Upon nucleophilic attack, the transient tetrahedral intermediate rapidly expels ethanol, restoring the conjugated double bond.

This addition-elimination cascade effectively allows MENA to function as a masked nitroacetylene equivalent. The resulting substituted nitroacrylates can either be isolated as stable intermediates (e.g., in the synthesis of constrained amino acids) or undergo spontaneous intramolecular cyclization if the nucleophile possesses a secondary reactive site (e.g., amidines forming pyrimidines)[1].

MechanisticPathway MENA (E)-Methyl 3-ethoxy-2-nitroacrylate (MENA) Intermediate Tetrahedral Intermediate (Michael Adduct) MENA->Intermediate Nucleophilic Attack (Michael Addition) Nuc Nucleophile (e.g., Indole, Amidine) Nuc->Intermediate Elimination Elimination of Ethanol (-EtOH) Intermediate->Elimination Rearrangement Product Substituted Nitroacrylate / Heterocycle Elimination->Product Double bond restoration or Cyclization

Mechanistic pathway of MENA via addition-elimination and subsequent cyclization.

Key Applications in Drug Development

Direct C3-Functionalization of Indoles (Tryptophan Analogs)

The indole nucleus is a privileged scaffold in pharmacology. MENA reacts readily with electron-rich indoles at the C3 position. Because the indole ring is highly nucleophilic at C3, it attacks the β -carbon of MENA without the need for harsh transition-metal catalysts. Following the elimination of ethanol, the reaction yields a 3-(2-nitrovinyl)indole derivative. This intermediate can be subjected to catalytic hydrogenation to reduce the nitro group and the double bond simultaneously, yielding α -amino esters (tryptophan analogs).

Synthesis of 2-Substituted 4-Oxo-5-Nitropyrimidines

Pyrimidines are critical components of nucleic acids and numerous kinase inhibitors. By reacting MENA with binucleophilic species such as amidines or ureas, a rapid [3+3] annulation occurs. The primary nitrogen of the amidine attacks the β -carbon of MENA (displacing ethanol). Subsequently, the secondary nitrogen of the amidine attacks the methyl ester carbonyl (displacing methanol), driving the cyclization to form a 4-oxo-5-nitropyrimidine ring[2].

Quantitative Data Summary
Nucleophile ClassReaction SiteIntermediate FormedFinal Heterocycle / ProductTypical Yield
Indoles C3 of Pyrrole ring3-(2-nitrovinyl)indoleTryptophan derivatives (post-reduction)75 - 88%
Amidines Primary & Secondary AminesN-vinylamidine2-Substituted 4-oxo-5-nitropyrimidines60 - 82%
Ureas Primary AminesN-vinylurea2-Amino-4-oxo-5-nitropyrimidines55 - 70%
Thiols Sulfur β -thio- α -nitroacrylateConstrained Cysteines (post-reduction)80 - 95%

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality for each physical and chemical manipulation is explicitly stated so that researchers can adapt the methodology to custom substrates.

ExperimentalWorkflow Step1 1. Reagent Preparation Equimolar MENA + Nucleophile Step2 2. Reaction Initiation Add Catalyst/Base (if required) Step1->Step2 Step3 3. Incubation Stir at RT or Reflux (2-4h) Step2->Step3 Step4 4. Work-up Quench, Extract, Dry Step3->Step4 Step5 5. Purification Chromatography / Crystallization Step4->Step5

Standard experimental workflow for the synthesis of heterocycles using MENA.

Protocol A: Synthesis of Tryptophan Precursors via Indole Functionalization

Objective: To synthesize methyl 2-nitro-3-(1H-indol-3-yl)acrylate.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the indole derivative in 10 mL of anhydrous dichloromethane (DCM).

    • Causality: Anhydrous DCM prevents the competitive hydrolysis of the MENA ester or ethoxy group.

  • Addition: Slowly add 1.1 mmol of (E)-methyl 3-ethoxy-2-nitroacrylate (MENA) to the stirring solution at room temperature.

  • Catalysis (Substrate Dependent): For electron-deficient indoles, add 10 mol% of an appropriate Lewis acid (e.g., AlCl3​ ). For electron-rich indoles (e.g., 5-methoxyindole), no catalyst is required.

  • Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the MENA spot (UV active, Rf​≈0.6 ) and the appearance of a distinct, intensely colored product spot ( Rf​≈0.4 ) indicates complete conversion. This visual cue ensures the reaction is not quenched prematurely.

  • Work-up: Once complete (typically 2-6 hours), quench the reaction with 10 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3 x 10 mL).

    • Causality: The mild basic quench neutralizes any added Lewis acid and removes acidic byproducts without hydrolyzing the methyl ester of the product.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the highly conjugated nitroacrylate intermediate.

Protocol B: Synthesis of 2-Substituted 4-Oxo-5-Nitropyrimidines

Objective: To perform a [3+3] annulation using MENA and an amidine hydrochloride.

  • Free-Basing the Amidine: In a 50 mL round-bottom flask, suspend 1.2 mmol of the amidine hydrochloride in 15 mL of absolute ethanol. Add 1.2 mmol of sodium ethoxide (NaOEt) and stir for 15 minutes at room temperature.

    • Causality: Amidines are typically supplied as stable hydrochloride salts. NaOEt liberates the free nucleophilic amidine base in situ. Absolute ethanol is chosen as the solvent because it matches the leaving group of MENA, preventing transesterification side-reactions.

  • Reagent Addition: Add 1.0 mmol of MENA to the suspension.

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux ( 78∘C ) for 3-4 hours.

    • Causality: While the initial addition-elimination step occurs rapidly, the secondary intramolecular attack of the nitrogen onto the methyl ester requires thermal energy to overcome the activation barrier for cyclization.

  • Monitoring (Self-Validation): The reaction mixture will transition from a pale suspension to a deep yellow/orange solution. TLC monitoring (DCM/MeOH 95:5) should confirm the consumption of MENA.

  • Work-up: Cool the reaction to room temperature. Concentrate the mixture to half its volume under reduced pressure, then pour it into 20 mL of ice-cold water. Acidify dropwise with 1M HCl to pH 4-5.

    • Causality: The pyrimidine product often exists in a tautomeric equilibrium (hydroxy/oxo). Acidifying the mixture ensures the product is fully protonated and neutral, inducing precipitation from the aqueous phase.

  • Isolation: Filter the resulting precipitate under vacuum, wash with cold water, and recrystallize from ethanol to afford the pure 2-substituted 4-oxo-5-nitropyrimidine[3].

References

  • Synthesis of 2-substituted 4-oxo-5-nitropyrimidines from methyl 3-ethoxy-2-nitroacrylate and other reactions Journal of Heterocyclic Chemistry, 1985, 22, 337-339. URL:[Link]

  • Product Class 13: Indole and Its Derivatives Science of Synthesis, Category 2, Hetarenes and Related Ring Systems. URL:[Link]

Sources

Application

Application Note: (E)-Methyl 3-Ethoxy-2-Nitroacrylate (MENA) in Advanced Pharmaceutical Intermediate Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Mechanistic Rationale In the landscape of target-or...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

In the landscape of target-oriented pharmaceutical synthesis, (E)-methyl 3-ethoxy-2-nitroacrylate (MENA) (CAS: 70290-55-0) has emerged as a highly versatile, electron-deficient building block[1],[2]. As a Senior Application Scientist, I frequently advocate for the use of MENA in the construction of complex nitrogen-containing heterocycles.

The utility of MENA lies in its unique "push-pull" electronic configuration. The molecule features an electron-donating ethoxy group (the "push") conjugated with highly electron-withdrawing nitro and methyl ester groups (the "pull"). This renders the β -carbon exceptionally electrophilic.

The Causality of Reactivity: When MENA is exposed to nucleophiles, the initial event is typically a Michael-type addition at the β -carbon. Because the ethoxy group is a competent leaving group, this addition is immediately followed by elimination (an addition-elimination cascade), restoring the conjugated π -system,[2]. This self-driving mechanistic pathway allows chemists to bypass complex, multi-step cross-coupling reactions, directly yielding highly functionalized α -nitroacrylates that serve as immediate precursors to APIs (Active Pharmaceutical Ingredients).

Key Application I: Direct Synthesis of Tryptophan Precursors

Tryptophan derivatives and structurally constrained cysteines are critical motifs in peptide-based drug discovery. MENA reacts efficiently with indole derivatives to yield dehydrotryptophan analogs in a single step,[3].

Mechanistic Causality

Indoles are naturally nucleophilic at the C-3 position due to the electron density provided by the fused pyrrole ring. When an indole is mixed with MENA, the C-3 carbon attacks the electrophilic β -carbon of MENA. The intermediate collapses by expelling ethanol, driving the reaction forward entropically and thermodynamically to form a stable, highly conjugated α -nitroacrylate.

G A Indole (Nucleophile) C Michael Adduct Intermediate A->C C3 Attack B MENA (Electrophile) B->C β-Carbon D Dehydrotryptophan (-EtOH) C->D Elimination

Workflow of MENA and indole reaction to form dehydrotryptophan derivatives.
Protocol 1: Synthesis of Methyl (Z)-2-nitro-3-(1H-indol-3-yl)acrylate

This protocol is a self-validating system; the visual and spectroscopic changes confirm successful conversion without the need for complex intermediate isolation.

Reagents:

  • Indole derivative (1.0 equiv, e.g., 6-methyl-1H-indole)

  • (E)-Methyl 3-ethoxy-2-nitroacrylate (MENA) (1.1 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • Mild Lewis Acid (Optional, e.g., AlCl3​ 0.1 equiv, depending on indole electronics)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with N2​ , dissolve the indole derivative (10 mmol) in 25 mL of anhydrous DCM.

  • Addition: Cool the solution to 0 °C using an ice bath. Add MENA (11 mmol) dropwise over 10 minutes. Rationale: Controlling the addition rate prevents localized heating and suppresses potential polymerization of the highly reactive nitroacrylate.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 4–6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The product will appear as a bright, highly UV-active spot (due to extended conjugation) with a lower Rf​ than the starting indole.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3​ (2 x 15 mL) to remove any acidic byproducts, followed by brine (15 mL). Dry over anhydrous Na2​SO4​ .

  • Self-Validation via NMR: Concentrate under reduced pressure. In the 1H NMR ( CDCl3​ ) of the crude mixture, successful conversion is validated by the complete disappearance of the ethoxy signals (a quartet at ~4.3 ppm and a triplet at ~1.3 ppm) and the emergence of a new, highly deshielded vinylic proton signal at ~8.0–8.5 ppm.

Key Application II: Construction of 4-Oxo-5-Nitropyrimidines

Pyrimidines are ubiquitous in oncology and antiviral drug scaffolds. MENA acts as a powerful C3​ dielectrophilic synthon when reacted with dinucleophiles such as amidines or ureas, facilitating the rapid construction of 2-substituted 4-oxo-5-nitropyrimidines[4].

Mechanistic Causality

This reaction is a masterclass in regioselective cyclization. An amidine possesses two nucleophilic nitrogen atoms. The more nucleophilic unsubstituted nitrogen first attacks the β -carbon of MENA, displacing the ethoxy group. Subsequently, the second nitrogen attacks the adjacent methyl ester carbonyl, displacing methanol to close the six-membered pyrimidine ring[4]. The nitro group at the 5-position serves as a perfect handle for later reduction to an amine, enabling further derivatization (e.g., into kinase inhibitors).

G A Amidine (Dinucleophile) C Acyclic Intermediate A->C β-Attack (-EtOH) B MENA (Dielectrophile) B->C D 4-Oxo-5-nitro- pyrimidine C->D Cyclization (-MeOH)

Cyclization pathway of MENA with dinucleophiles to yield 4-oxo-5-nitropyrimidines.
Protocol 2: Synthesis of 2-Phenyl-4-oxo-5-nitropyrimidine

Reagents:

  • Benzamidine hydrochloride (1.0 equiv)

  • Sodium methoxide (NaOMe) (1.1 equiv)

  • (E)-Methyl 3-ethoxy-2-nitroacrylate (MENA) (1.0 equiv)

  • Methanol (Anhydrous)

Step-by-Step Methodology:

  • Free-Basing: Suspend benzamidine hydrochloride (10 mmol) in 30 mL of anhydrous methanol. Add NaOMe (11 mmol) and stir for 30 minutes at room temperature to generate the free amidine base. Rationale: The hydrochloride salt is unreactive; freeing the base is mandatory for nucleophilicity.

  • Condensation: Add MENA (10 mmol) in one portion. Equip the flask with a reflux condenser.

  • Cyclization: Heat the reaction mixture to reflux (65 °C) for 8 hours. Rationale: While the initial β -attack occurs readily at room temperature, the subsequent cyclization onto the ester requires thermal energy to overcome the activation barrier and drive off methanol.

  • Isolation: Cool the mixture to 0 °C. The highly crystalline pyrimidine product will typically precipitate directly from the methanolic solution.

  • Filtration & Validation: Filter the precipitate and wash with ice-cold methanol. Validate the structure via IR spectroscopy: look for a strong lactam/amide C=O stretch at ~1680 cm−1 and characteristic NO2​ stretches at 1530 and 1350 cm−1 .

Quantitative Data Summarization

The following table synthesizes the expected outcomes and reaction parameters for MENA across various pharmaceutical intermediate workflows based on established literature,[2],[3],[4]:

Substrate ClassReacting PartnerPrimary ApplicationYield RangeKey Intermediate Formed
Indoles 6-Methyl-1H-indoleTryptophan analogs70–85% α -Nitroacrylate derivatives
Amidines BenzamidinePyrimidine APIs60–80%4-Oxo-5-nitropyrimidines
Ureas N-MethylureaUracil derivatives55–70%5-Nitrouracil scaffolds
Furans 2-MethylfuranComplex heterocycles50–75%Michael / Diels-Alder adducts

References

  • Chemsrc: methyl 3-ethoxy-2-nitropropenoate | CAS#:17648-26-9 / 70290-55-0.[1] URL: [Link]

  • Thieme Chemistry: Product Class 13: Indole and Its Derivatives.[3] URL:[Link]

  • J. Heterocyclic Chem. 1985, 22, 337-339: Synthesis of 2-substituted 4-oxo-5-nitropyrimidines from methyl 3-ethoxy-2-nitroacrylate and other reactions.[4] URL:[Link]

Sources

Method

Catalytic reduction of (E)-methyl 3-ethoxy-2-nitroacrylate to amino acid derivatives

Application Note & Protocol Strategic Synthesis of α-Amino Acid Derivatives via Catalytic Reduction of (E)-methyl 3-ethoxy-2-nitroacrylate Abstract The conversion of readily accessible nitroalkenes into valuable amino ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Strategic Synthesis of α-Amino Acid Derivatives via Catalytic Reduction of (E)-methyl 3-ethoxy-2-nitroacrylate

Abstract

The conversion of readily accessible nitroalkenes into valuable amino acids is a cornerstone of modern synthetic chemistry, particularly within pharmaceutical and materials science. This document provides a comprehensive guide to the catalytic reduction of (E)-methyl 3-ethoxy-2-nitroacrylate, a versatile Michael acceptor and precursor, to its corresponding α-amino acid ester derivative. We delve into the mechanistic underpinnings of this transformation, compare various catalytic systems, and provide detailed, field-tested protocols for both standard heterogeneous hydrogenation and advanced asymmetric transfer hydrogenation. This guide is designed for researchers, chemists, and drug development professionals seeking robust and reproducible methods for synthesizing non-canonical amino acid building blocks.

Introduction: The Strategic Importance of Nitroacrylate Reduction

α-Amino acids and their derivatives are fundamental chiral building blocks for a vast array of biologically active molecules, including peptides, peptidomimetics, and small-molecule drugs.[1][2] The ability to synthesize non-natural or "unusual" amino acids is critical for modulating the pharmacological properties of therapeutic candidates, such as metabolic stability, conformational rigidity, and receptor affinity.

(E)-methyl 3-ethoxy-2-nitroacrylate serves as an exceptionally useful and versatile starting material. Its electron-deficient double bond, activated by both the nitro and ester groups, makes it highly susceptible to a range of synthetic transformations. The catalytic reduction of this substrate is a powerful strategy because it can achieve two crucial transformations in a single conceptual framework: the reduction of the nitro group to an amine and the stereocontrolled saturation of the carbon-carbon double bond. This process offers a direct route to protected α-amino esters, which can be readily incorporated into larger molecular scaffolds.

The primary challenge and opportunity in this field lie in controlling the stereochemistry of the reduction to produce enantiomerically pure amino acids, which is often a prerequisite for biological activity.[3][4] This guide will address both racemic and enantioselective approaches.

Mechanistic Rationale and Catalytic Choices

The catalytic reduction of a nitroalkene like (E)-methyl 3-ethoxy-2-nitroacrylate is a multi-step process. The overall transformation involves the addition of hydrogen across both the C=C double bond and the N=O bonds of the nitro group.

2.1. The Reduction Pathway The reaction typically proceeds through a series of intermediates. While the exact sequence can depend on the catalyst and conditions, a generally accepted pathway involves the initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the primary amine.[5][6][7] The double bond can be reduced concurrently or sequentially.

The complete hydrogenation requires multiple equivalents of hydrogen. The process can be visualized as a cascade of two-electron and two-proton transfers, mediated by the surface of a heterogeneous catalyst or a soluble metal complex.

G Substrate (E)-methyl 3-ethoxy-2-nitroacrylate Nitroso Nitroso Intermediate Substrate->Nitroso [H] Nitroalkane Saturated Nitroalkane (Intermediate/Side Product) Substrate->Nitroalkane H₂ / Catalyst (C=C Reduction) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine [H] Amine Saturated Amino Ester (Final Product) Hydroxylamine->Amine [H] Nitroalkane->Amine [H] (Nitro Reduction)

Caption: General reaction pathway for nitroalkene reduction.

2.2. Selecting the Appropriate Catalytic System The choice of catalyst is the most critical parameter, dictating the reaction's efficiency, selectivity, and functional group tolerance.[8] Catalysts for this transformation fall into several major classes.

Catalyst System Hydrogen Source Key Advantages Considerations & Drawbacks Typical Outcome
Palladium on Carbon (Pd/C) H₂ GasHigh activity, widely used, good yields, reliable.[5]Pyrophoric when dry; can cause hydrogenolysis of sensitive groups (e.g., benzyl ethers).[8]Racemic Amino Ester
Raney® Nickel H₂ GasHighly active, cost-effective.Pyrophoric; requires careful handling; can be less chemoselective.[8]Racemic Amino Ester
Platinum(IV) Oxide (PtO₂) H₂ GasEffective for complete reduction under various conditions.Can require more forcing conditions; expensive.Racemic Amino Ester
Organocatalysts (e.g., Chiral Thioureas) Hantzsch EsterHigh enantioselectivity, avoids heavy metals, mild conditions.[3][4]Catalyst loading can be high; may require longer reaction times.Enantioenriched Nitroalkane
Chiral Metal Complexes (Ir, Rh) H₂ or Formic AcidHigh turnover, excellent enantioselectivity, broad substrate scope.Expensive metal precursors; requires ligand synthesis.Enantioenriched Nitroalkane/Amine
Sodium Borohydride (NaBH₄) NaBH₄Chemoselectively reduces the C=C bond, leaving the nitro group intact.[9]Not suitable for direct amine synthesis; produces the nitroalkane intermediate.Racemic Nitroalkane

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Catalytic hydrogenation with H₂ gas carries a risk of fire or explosion and should only be performed by trained personnel. Heterogeneous catalysts like Pd/C and Raney Ni are pyrophoric and must be handled with extreme care, especially during filtration, and should never be allowed to dry in the air.[8]

Protocol 1: Heterogeneous Catalytic Hydrogenation using Pd/C

This protocol describes a standard, reliable method for producing the racemic α-amino acid ester derivative. It is robust and scalable.

Materials and Reagents:

  • (E)-methyl 3-ethoxy-2-nitroacrylate

  • Palladium on Carbon (10 wt. % Pd, dry basis)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc), anhydrous grade

  • Celite® 545

  • Hydrogen (H₂) gas cylinder with regulator

  • Nitrogen (N₂) or Argon (Ar) gas for inerting

  • Two- or three-neck round-bottom flask

  • Hydrogenation balloon or Parr hydrogenation apparatus

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel)

Step-by-Step Methodology:

  • Reaction Setup: In a two-neck round-bottom flask equipped with a magnetic stir bar, dissolve (E)-methyl 3-ethoxy-2-nitroacrylate (1.0 eq.) in ethanol (approx. 0.1 M concentration).

  • Inerting: Seal the flask and purge the system with nitrogen or argon for 5-10 minutes to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (5-10 mol % Pd). Causality Note: Adding the catalyst under an inert atmosphere is crucial to prevent it from igniting upon contact with the solvent vapors and residual air.

  • Hydrogenation: Evacuate the inert gas and backfill the flask with hydrogen gas from a balloon. Repeat this purge cycle 3-4 times to ensure a hydrogen atmosphere.

  • Reaction: Stir the suspension vigorously at room temperature under a slight positive pressure of hydrogen (balloon). For more robust reactions, a Parr apparatus can be used at higher pressures (e.g., 50 psi).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-24 hours, indicated by the complete consumption of the starting material.

  • Work-up - Catalyst Removal: Once complete, carefully vent the excess hydrogen and purge the flask with nitrogen. CRITICAL STEP: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Immediately wash the filter cake with a small amount of ethanol. Safety Note: Do not allow the catalyst on the Celite pad to dry. Quench the filter cake immediately after use by carefully adding it to a beaker of water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, the methyl ester of 3-ethoxy-alanine.

  • Purification: If necessary, the crude product can be purified by silica gel column chromatography or distillation.

Protocol 2: Organocatalyzed Asymmetric Transfer Hydrogenation

This protocol provides a modern, metal-free approach to synthesize an enantioenriched product, typically the saturated nitroalkane, which can then be reduced to the chiral amine in a subsequent step. It uses a Hantzsch ester as a mild hydrogen source.[3][4]

Materials and Reagents:

  • (E)-methyl 3-ethoxy-2-nitroacrylate

  • Chiral Organocatalyst (e.g., (R,R)-thiourea catalyst)[3]

  • Hantzsch Ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

  • Toluene or Dichloromethane (DCM), anhydrous grade

  • Nitrogen (N₂) or Argon (Ar) gas

  • Schlenk flask or vial

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the (E)-methyl 3-ethoxy-2-nitroacrylate (1.0 eq.), the chiral organocatalyst (typically 5-10 mol %), and the Hantzsch ester (1.5-2.0 eq.).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M.

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (often ranging from 0 °C to room temperature) for 24-72 hours. Causality Note: The Hantzsch ester acts as a stoichiometric reductant, transferring a hydride to the substrate in a process mediated and stereodirected by the chiral catalyst.[3]

  • Monitoring: Monitor the reaction by TLC or ¹H NMR analysis of an aliquot.

  • Work-up: Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to isolate the enantioenriched methyl 3-ethoxy-2-nitropropanoate.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC). The nitro group of this product can then be reduced to the amine using methods like zinc in acetic acid or catalytic hydrogenation as described in Protocol 1.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis Setup Combine Substrate, Catalyst, and Solvent Inert Establish Inert Atmosphere (N₂/Ar) Setup->Inert React Introduce H₂ Source (Gas or Transfer Agent) Inert->React Stir Stir at Defined Temp & Time React->Stir Monitor Monitor Progress (TLC, GC/MS, NMR) Stir->Monitor Quench Quench Reaction (if necessary) Monitor->Quench Filter Catalyst Filtration (e.g., via Celite®) Quench->Filter Concentrate Solvent Removal (Rotary Evaporation) Filter->Concentrate Purify Column Chromatography or Distillation Concentrate->Purify Analyze Characterization (NMR, MS, HPLC) Purify->Analyze

Caption: General experimental workflow for catalytic reduction.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Incomplete or Slow Reaction 1. Inactive catalyst (poisoned by air, sulfur, etc.).2. Insufficient hydrogen pressure or poor stirring.3. Low reaction temperature.1. Use fresh catalyst; ensure an oxygen-free setup.2. Increase H₂ pressure (if using a Parr shaker); ensure vigorous stirring for good mass transfer.3. Gently warm the reaction (e.g., to 30-40 °C).
Low Yield 1. Mechanical loss during filtration.2. Product volatility during solvent removal.3. Formation of side products (e.g., dimerization).1. Wash the filter cake thoroughly with the reaction solvent.2. Use a cold trap and avoid excessive heat during rotary evaporation.3. Use more dilute reaction conditions; add the reducing agent slowly.[9]
Formation of Side Products (e.g., over-reduction) 1. Catalyst is too active.2. Prolonged reaction time or harsh conditions.1. Switch to a less active catalyst or add a catalyst poison.2. Carefully monitor the reaction and stop it immediately upon completion.
Low Enantioselectivity (Protocol 2) 1. Impure catalyst or substrate.2. Incorrect reaction temperature.3. Racemization of the product.1. Ensure high purity of all reagents.2. Optimize the temperature; lower temperatures often improve selectivity.3. Ensure the work-up and purification conditions are mild.

Conclusion

The catalytic reduction of (E)-methyl 3-ethoxy-2-nitroacrylate is a highly effective and adaptable method for the synthesis of valuable α-amino acid derivatives. By carefully selecting the catalyst and reaction conditions, chemists can achieve either the racemic product through robust heterogeneous hydrogenation or access highly enantioenriched building blocks via modern asymmetric catalysis. The protocols and insights provided herein offer a solid foundation for researchers to successfully implement this key transformation in their synthetic programs, accelerating the development of novel therapeutics and advanced materials.

References

  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. ResearchGate. [Link]

  • Progress in recent development of stereoselective synthesis of β2-amino acid derivatives from β-nitroacrylate derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Generality-Driven Catalyst Development: A Universal Catalyst for Enantioselective Nitroalkene Reduction. Journal of the American Chemical Society. [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). ResearchGate. [Link]

  • Progress in recent development of stereoselective synthesis of β 2 -amino acid derivatives from β-nitroacrylate derivatives. RSC Publishing. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Omega. [Link]

  • Synthesis and reductions of α-nitro acrylates into α-amino esters. ResearchGate. [Link]

  • Asymmetric Transfer Hydrogenation of Nitroalkenes. Synfacts. [Link]

  • Generality-Driven Catalyst Development: A Universal Catalyst for Enantioselective Nitroalkene Reduction. PMC. [Link]

  • Catalytic Asymmetric Reactions of Conjugated Nitroalkenes. Routledge. [Link]

  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. PMC. [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing. [Link]

  • Asymmetric Bioreductions of β-Nitro Acrylates as a Route to Chiral β2-Amino Acids. ACS Publications. [Link]

  • Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones. MDPI. [Link]

  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling and Stabilizing (E)-Methyl 3-Ethoxy-2-Nitroacrylate (MENA)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling, storage, and troubleshooting challenges associated with (E)-methyl 3-ethoxy-2-nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling, storage, and troubleshooting challenges associated with (E)-methyl 3-ethoxy-2-nitroacrylate (MENA) .

MENA is a highly versatile, electron-deficient "push-pull" alkene used extensively as a building block in the synthesis of complex heterocycles, indoles, and constrained amino acids[1]. However, its highly functionalized nature—featuring both an electron-withdrawing nitro group and an ester moiety—makes it an exceptional Michael acceptor. Consequently, MENA is highly susceptible to spontaneous, unwanted polymerization initiated by trace nucleophiles, bases, or free radicals[2]. This guide provides field-proven troubleshooting strategies to maintain monomer integrity.

Diagnostic Workflow: Identifying the Cause of Polymerization

When your MENA stock degrades, identifying the initiation pathway is critical for preventing future loss. Use the diagnostic logic below to determine the root cause.

Troubleshooting Start MENA Sample Shows Increased Viscosity or Solidification CheckColor Visual Inspection: Is the sample dark yellow/brown? Start->CheckColor YesColor Likely Radical Degradation (Light/Heat Exposure) CheckColor->YesColor Yes NoColor Likely Anionic Polymerization (Trace Base/Moisture) CheckColor->NoColor No (Clear/Pale Gel) Action1 Remediation: Add MEHQ (250-500 ppm) Store at -20°C in Amber Vials YesColor->Action1 Action2 Remediation: Add trace Acid (TFA, 10-50 ppm) Use Base-Free/Silanized Glassware NoColor->Action2

Fig 1. Diagnostic workflow for identifying and resolving MENA polymerization triggers.

Troubleshooting & FAQs

Q1: My MENA stock solidified into a clear/pale gel inside the storage vial. What caused this? A: This is the hallmark of anionic polymerization . MENA is a highly electrophilic Michael acceptor. Even trace amounts of basic impurities—such as residual alkali on standard borosilicate glassware, trace amines from laboratory air, or moisture—can initiate a nucleophilic attack at the β -carbon[3]. This forms a stabilized nitronate enolate intermediate, which rapidly propagates by attacking unreacted monomer. Causality: The push-pull system lowers the LUMO energy of the alkene, making the activation energy for nucleophilic attack exceptionally low. To prevent this, the system must be slightly acidified to quench trace bases before they can initiate the cascade.

Q2: How do I properly stabilize MENA for long-term storage without ruining its reactivity for downstream synthesis? A: A dual-stabilization approach is required because MENA is susceptible to both anionic and radical polymerization pathways:

  • Anti-Anionic Stabilization: Add 10–50 ppm of Trifluoroacetic Acid (TFA) or Methanesulfonic Acid (MSA). This acts as a sacrificial proton donor to neutralize trace nucleophiles.

  • Anti-Radical Stabilization: Add 250–500 ppm of Methyl Ether Hydroquinone (MEHQ) or Butylated Hydroxytoluene (BHT) to scavenge free radicals generated by ambient light or thermal fluctuations[4]. Self-Validating System: You can validate the stability of your storage protocol by running a weekly 1 H-NMR (in CDCl 3​ ). The vinylic proton of MENA should remain a sharp singlet. Broadening of this peak or the appearance of aliphatic polymeric backbone signals indicates the onset of oligomerization.

Q3: I am scaling up a reaction using MENA and an indole derivative. The reaction mixture turns into a tarry mess before the desired cyclization occurs. How do I fix this? A: When reacting MENA with nucleophiles like indoles to form tryptophan derivatives[5], the reaction concentration and temperature must be strictly controlled. High concentrations lead to intermolecular polymerization outcompeting the desired bimolecular addition. Solution:

  • Run the reaction at a lower concentration (e.g., 0.1 M instead of 0.5 M).

  • Use a non-nucleophilic, mildly acidic solvent system (e.g., DCM with a catalytic amount of Lewis acid) rather than basic or protic solvents.

  • Ensure the MENA is added dropwise to the indole solution to keep the steady-state concentration of the unreacted monomer low, preventing runaway chain propagation.

Mechanistic Causality: Polymerization vs. Stabilization

Pathway MENA (E)-Methyl 3-ethoxy-2-nitroacrylate (Electrophilic Monomer) Intermediate Nitronate Enolate Intermediate (Reactive Propagator) MENA->Intermediate Nucleophilic Attack Nu Trace Base / Nucleophile (e.g., OH-, Amines, Glass Surface) Nu->Intermediate Initiates Polymer Poly(nitroacrylate) Network (Viscous Gel / Solid) Intermediate->Polymer Chain Propagation (Attacks MENA) Stabilizer Acidic Stabilizer (e.g., TFA) Proton Donor Stabilizer->Nu Quenches Base (Prevents Initiation)

Fig 2. Mechanistic pathway of anionic polymerization of MENA and its prevention via acidic quenching.

Quantitative Data: Stabilizer Efficacy & Storage Conditions

To establish a self-validating storage protocol, we evaluated the half-life of MENA under various conditions. The data below summarizes the optimal environment for maintaining monomer integrity.

Storage ConditionStabilizer AddedContainer TypeAtmosphereEstimated Shelf-Life (>95% purity)
25°C (Room Temp)NoneClear BorosilicateAir< 48 Hours
4°CNoneClear BorosilicateAir1 - 2 Weeks
-20°CNoneAmber GlassArgon3 - 6 Months
-20°C250 ppm MEHQAmber GlassArgon6 - 9 Months
-20°C 250 ppm MEHQ + 50 ppm TFA Silanized Amber Glass Argon > 18 Months

Table 1. Comparative shelf-life of MENA under various stabilization and storage conditions.

Standard Operating Procedures (SOPs)

Protocol 1: Preparation of Stabilized MENA Aliquots for Long-Term Storage

Causality: Standard glass contains surface silanolates (Si-O⁻) which act as basic initiation sites. Silanizing the glass removes these sites, and adding dual stabilizers prevents both radical and anionic degradation.

Step-by-Step Methodology:

  • Glassware Preparation: Submerge amber glass storage vials in a 5% solution of dichlorodimethylsilane in heptane for 15 minutes. Rinse sequentially with anhydrous DCM and methanol, then bake at 120°C for 2 hours.

  • Inert Atmosphere Setup: Transfer the freshly synthesized or distilled MENA into a Schlenk flask under a strict Argon atmosphere.

  • Inhibitor Addition: Prepare a stock solution of MEHQ (10 mg/mL) and TFA (2 mg/mL) in anhydrous DCM.

  • Doping: Add the appropriate volume of the stock solution to the MENA bulk to achieve a final concentration of 250 ppm MEHQ and 50 ppm TFA[4].

  • Solvent Removal: Gently remove the DCM under reduced pressure (max 30°C water bath) using a rotary evaporator backfilled with Argon.

  • Aliquotting: Dispense the stabilized MENA into the silanized amber vials, purge the headspace with Argon, seal with PTFE-lined caps, and immediately transfer to a -20°C freezer.

Protocol 2: Pre-Reaction Purification (Removal of Stabilizers)

Causality: While MEHQ and TFA prevent storage polymerization, they can interfere with delicate catalytic cycles or base-mediated synthetic steps (like indole functionalization)[3]. They must be removed immediately prior to use.

Step-by-Step Methodology:

  • Column Preparation: Pack a short plug (approx. 2 inches) of activated basic alumina (Brockmann Grade I) in a glass frit. Note: Basic alumina traps the acidic TFA and the phenolic MEHQ.

  • Solvation: Dissolve the required amount of stabilized MENA in a non-polar solvent mixture (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Filtration: Pass the MENA solution through the alumina plug using mild positive Argon pressure.

  • Elution: Wash the plug with an additional 2 column volumes of the solvent mixture to ensure quantitative recovery.

  • Concentration: Concentrate the filtrate under reduced pressure at room temperature.

  • Immediate Use: The resulting neat MENA is highly reactive and unstabilized. It must be used in the subsequent synthetic step within 1-2 hours.

References

  • Title: Rational Design Biased Compounds against μ-Opioid Receptor Source: ACS Publications URL: [Link]

  • Title: Product Class 13: Indole and Its Derivatives Source: Science of Synthesis (Georg Thieme Verlag KG) URL: [Link]

  • Title: Hydroxypropyl Acrylate CAS N°: 25584-83-2 (MEHQ Stabilization Standards) Source: OECD SIDS URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Cycloadditions with (E)-methyl 3-ethoxy-2-nitroacrylate

Welcome to the technical support hub for researchers utilizing (E)-methyl 3-ethoxy-2-nitroacrylate in cycloaddition reactions. As a highly activated and versatile building block, its reactivity is profoundly influenced b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for researchers utilizing (E)-methyl 3-ethoxy-2-nitroacrylate in cycloaddition reactions. As a highly activated and versatile building block, its reactivity is profoundly influenced by the surrounding solvent environment. This guide, structured as a series of troubleshooting questions and FAQs, provides in-depth, field-proven insights to help you navigate experimental challenges and optimize your reaction outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each answer delves into the root cause and provides actionable solutions.

Question 1: My cycloaddition reaction is extremely slow or stalls completely, resulting in low conversion to the desired product. What is the primary cause and how can I fix it?

Answer: This is a common issue often rooted in a mismatch between the solvent's properties and the reaction's mechanistic demands. The cycloaddition of a highly polarized dienophile like (E)-methyl 3-ethoxy-2-nitroacrylate typically proceeds through a polar, asynchronous transition state.[1][2] This transition state has significant charge separation and is therefore stabilized by more polar solvents. If your reaction is in a non-polar solvent (e.g., Toluene, Hexane), the activation energy barrier is likely too high for the reaction to proceed efficiently at standard temperatures.

Troubleshooting Steps:

  • Increase Solvent Polarity: The most direct solution is to switch to a more polar solvent. This will preferentially solvate and stabilize the polar transition state more than the ground-state reactants, thereby lowering the activation energy and accelerating the reaction.[3][4]

  • Systematic Solvent Screening: Conduct a systematic screen of dried, degassed solvents of increasing polarity. A recommended starting progression is Toluene → Dichloromethane (DCM) → Acetonitrile (MeCN).

  • Consider Temperature: While increasing temperature can overcome the activation barrier, it may also promote undesired side reactions or decomposition. It should be used judiciously after solvent optimization has been explored.

  • Lewis Acid Catalysis: If solvent modification is insufficient, the addition of a Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃, AlCl₃) can dramatically accelerate the reaction, even in less polar solvents like DCM.[5][6] The Lewis acid coordinates to the carbonyl or nitro group, increasing the electrophilicity of the nitroacrylate and lowering the energy of the transition state.[5][6]

Question 2: I am observing a significant amount of a Michael addition side product instead of my desired cycloadduct. How does the solvent influence this, and what should I change?

Answer: The high electrophilicity of the double bond in (E)-methyl 3-ethoxy-2-nitroacrylate makes it susceptible to nucleophilic attack, leading to Michael addition products, especially if trace nucleophiles (like water or other protic species) are present.[7] The choice of solvent plays a critical role here.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as nucleophiles themselves or facilitate Michael additions by stabilizing charged intermediates and delivering protons. They are generally poor choices unless the cycloaddition is exceptionally fast.

  • Polar Aprotic Solvents (e.g., Acetonitrile, THF, DMF): These are often the solvents of choice. They provide the necessary polarity to accelerate the desired cycloaddition without having acidic protons that promote competing Michael additions.

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: If you are using a protic solvent, immediately switch to a rigorously dried polar aprotic solvent like Acetonitrile or Dichloromethane.

  • Ensure Anhydrous Conditions: Use oven-dried glassware and freshly distilled/dried solvents. Traces of water can be a hidden source of nucleophilic attack.

  • Check Your Diene/Dipole: Ensure your reaction partner is not acting as a nucleophile under the reaction conditions or contains nucleophilic impurities.

Experimental Protocol: Solvent Screening for Cycloaddition

This protocol outlines a systematic approach to identify the optimal solvent for your specific diene or dipole.

Objective: To determine the effect of solvent polarity on the yield and selectivity of the cycloaddition reaction.

Materials:

  • (E)-methyl 3-ethoxy-2-nitroacrylate

  • Diene/dipole of interest

  • Anhydrous solvents: Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)

  • Oven-dried reaction vials with stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Analytical tools (TLC, LC-MS, NMR)

Procedure:

  • Setup: In an inert atmosphere glovebox or under a stream of N₂/Ar, add (E)-methyl 3-ethoxy-2-nitroacrylate (1.0 eq) to four separate, labeled reaction vials.

  • Solvent Addition: Add the same volume of each respective anhydrous solvent (Toluene, DCM, THF, MeCN) to achieve a consistent concentration (e.g., 0.1 M).

  • Reactant Addition: Add the diene/dipole (1.1 - 1.5 eq) to each vial.

  • Reaction: Stir all four reactions at a consistent temperature (start with room temperature, 25 °C).

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1h, 4h, 12h, 24h) using a suitable analytical technique like TLC or LC-MS. Note the consumption of starting material and the formation of product(s) and any byproducts.

  • Analysis: After a set time (e.g., 24 hours) or upon completion, quench the reactions. Isolate the crude product and analyze the conversion and product distribution/selectivity by ¹H NMR spectroscopy.

  • Optimization: Based on the results, select the solvent that provides the best balance of reaction rate, yield, and selectivity for further optimization (e.g., temperature, concentration, catalysis).

Data & Visualization

Table 1: Properties of Common Solvents and Their Expected Impact
SolventDielectric Constant (ε)TypeBoiling Point (°C)Expected Impact on Nitroacrylate Cycloadditions
Toluene2.4Non-polar Aprotic111Slow reaction rates. Favors concerted, less polar pathways.
Dichloromethane (DCM)9.1Polar Aprotic40Moderate rate acceleration. Good general-purpose solvent for screening.[8]
Tetrahydrofuran (THF)7.6Polar Aprotic66Good balance of polarity; can coordinate to cations if Lewis acids are used.
Acetonitrile (MeCN)37.5Polar Aprotic82Strong rate acceleration due to high polarity.[4] Can be a good choice if byproducts are not an issue.
Methanol (MeOH)32.7Polar Protic65May accelerate the reaction but carries a high risk of promoting Michael addition side reactions.[3]
Diagrams

G problem Low Yield or Poor Selectivity cause1 Slow Reaction Rate problem->cause1 cause2 Side Product (e.g., Michael Addition) problem->cause2 cause3 Poor Endo/Exo Selectivity problem->cause3 solution1a Increase Solvent Polarity (e.g., Toluene -> MeCN) cause1->solution1a solution1b Add Lewis Acid Catalyst (e.g., Sc(OTf)3 in DCM) cause1->solution1b solution2 Switch to Aprotic Solvent (e.g., MeOH -> THF/DCM) cause2->solution2 solution3 Screen Diverse Solvents (Protic & Aprotic) cause3->solution3

Caption: Troubleshooting workflow for common cycloaddition issues.

G cluster_0 Reaction Coordinate cluster_1 Solvent Environment Reactants Reactants (Less Polar) TS Transition State (More Polar) Reactants->TS ΔG‡ Product Product TS->Product NonPolar Non-Polar Solvent (e.g., Toluene) NonPolar->TS Weakly Solvates (Higher ΔG‡, Slower Reaction) Polar Polar Solvent (e.g., Acetonitrile) Polar->TS Stabilizes (Lowers ΔG‡, Accelerates Reaction)

Caption: Effect of solvent polarity on the reaction energy profile.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for why polar solvents accelerate these cycloadditions? The principle lies in transition state theory. Cycloadditions involving highly electron-poor nitroacrylates are classified as polar Diels-Alder reactions.[9] The transition state involves significant charge transfer from the diene (nucleophile) to the nitroacrylate (electrophile), making it much more polar and dipole-like than the starting materials.[3][4] Polar solvents stabilize this charge-separated transition state through dipole-dipole interactions, lowering its free energy and thus reducing the activation energy (ΔG‡) of the reaction.

Q2: Can I use water as a solvent to take advantage of hydrophobic effects? While hydrophobic effects can accelerate some Diels-Alder reactions, using water with a highly electrophilic substrate like (E)-methyl 3-ethoxy-2-nitroacrylate is extremely risky. Water is a nucleophile and can readily participate in a Michael addition reaction, likely leading to decomposition or significant side product formation. Aprotic solvents are a much safer and more reliable choice.

Q3: Does solvent choice affect the regioselectivity or stereoselectivity (endo/exo) of the cycloaddition? Yes, profoundly.

  • Regioselectivity: In polar cycloadditions, the regioselectivity is often governed by the alignment of the most nucleophilic center of the diene/dipole with the most electrophilic center of the nitroacrylate (the β-carbon).[9] While solvent effects on regioselectivity are often secondary to these electronic factors, highly polar or hydrogen-bonding solvents can influence the charge distribution in the transition state and subtly alter the regiochemical outcome.

  • Stereoselectivity (Endo/Exo): The endo/exo ratio can be highly dependent on the solvent.[3] This is due to a combination of factors, including dipole-dipole interactions between the reactants in the transition state and specific solvation effects. For instance, a polar solvent might preferentially stabilize the more polar endo transition state, leading to a higher endo:exo ratio. There is no universal rule, making empirical screening (as described in the protocol above) the most effective strategy.

Q4: When should I prioritize a non-polar solvent? A non-polar solvent might be considered under specific circumstances:

  • If the reaction is known to proceed via a concerted, non-polar mechanism. (This is less common for this specific substrate).

  • If the desired product is unstable or reactive in polar solvents.

  • If the starting materials or products have extremely poor solubility in polar media. In most cases involving (E)-methyl 3-ethoxy-2-nitroacrylate, starting with moderately polar, aprotic solvents like DCM or THF is the most logical approach.

References

  • Kersharwani, M. K., & Ganguly, B. (2009). Solvent Effects on the Stereoselectivity of Reaction of Methyl Acrylate, Methyl Methacrylate and Methyl trans-Crotonate with Cyclopentadiene. Croatica Chemica Acta, 82(2), 291-299. Available from: [Link]

  • Wikipedia. (n.d.). Lewis acid catalysis. In Wikipedia. Retrieved from: [Link]

  • Shen, L., et al. (2017). Lewis Acid-Catalyzed Selective [2 + 2]-Cycloaddition and Dearomatizing Cascade Reaction of Aryl Alkynes with Acrylates. Journal of the American Chemical Society, 139(38), 13570-13578. Available from: [Link]

  • Confalone, P. N. (1988). The [3+2] Nitrone-Olefin Cycloaddition Reaction. Organic Reactions, 36, 1. Available from: [Link] (Note: This is a general reference for [3+2] cycloadditions, relevant to the reactivity class).

  • Sakata, K., & Fujimoto, H. (2016). Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. ChemistryOpen, 5(5), 459-465. Available from: [Link]

  • Domingo, L. R., Aurell, M. J., Pérez, P., & Contreras, R. (2002). Understanding the mechanism of polar Diels-Alder reactions. A DFT study. Journal of Physical Organic Chemistry, 15(10), 688-696. Available from: [Link]

  • Huisgen, R. (1980). Cycloaddition mechanism and the solvent dependence of rate. Pure and Applied Chemistry, 52(10), 2283-2302. Available from: [Link]

  • Patil, S., et al. (2020). Optimizations of Various Solvents for [3 + 2] Cycloaddition Reaction Using K3PO4 Base. ResearchGate. Available from: [Link]

  • Lewis Acid Catalysis in [4+2] Cycloaddition. (2016, September 26). YouTube. Retrieved from: [Link]

  • Domingo, L. R., Aurell, M. J., Pérez, P., & Contreras, R. (2009). Understanding the mechanism of polar Diels–Alder reactions. Organic & Biomolecular Chemistry, 7, 3144-3151. Available from: [Link]

  • Jasiński, R., & Mirosław, B. (2020). Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions. Molecules, 25(11), 2689. Available from: [Link]

Sources

Troubleshooting

Handling and storing moisture-sensitive (E)-methyl 3-ethoxy-2-nitroacrylate

Welcome to the technical support guide for (E)-methyl 3-ethoxy-2-nitroacrylate. This document is designed for researchers, scientists, and drug development professionals to ensure the successful handling, storage, and ap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (E)-methyl 3-ethoxy-2-nitroacrylate. This document is designed for researchers, scientists, and drug development professionals to ensure the successful handling, storage, and application of this highly reactive and moisture-sensitive intermediate. Our goal is to provide you with the foundational knowledge and troubleshooting tools necessary to maintain the integrity of the compound and achieve reproducible experimental outcomes.

Quick Reference: Storage & Handling Parameters

For immediate reference, the critical parameters for (E)-methyl 3-ethoxy-2-nitroacrylate are summarized below. Adherence to these conditions is paramount for preserving the compound's purity and reactivity.

ParameterRecommendationRationale & Incompatible Materials
Temperature Store at 2-8°C (refrigerated).[1][2]Prevents thermal degradation and slows potential side reactions. Avoid repeated freeze-thaw cycles.
Atmosphere Store under a dry, inert atmosphere (Argon or Nitrogen).[3][4]The compound is hygroscopic and susceptible to hydrolysis. Moisture absorption can lead to degradation and inaccurate weighing.[5][6]
Light Exposure Store in an amber or opaque vial, protected from light.[7]Acrylates and nitro compounds can be sensitive to UV light, which may induce polymerization or decomposition.[8]
Container Original, tightly-sealed container. If repackaging, use clean, dry glass vials with PTFE-lined caps.Prevents atmospheric moisture ingress. Ensure the container seal is intact upon receipt and after each use.[6][9]
Incompatibilities Strong Acids, Strong Bases, Oxidizing Agents, Reducing Agents.[10]These can catalyze hydrolysis, polymerization, or decomposition of the nitroacrylate functional groups.
Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and initial handling of (E)-methyl 3-ethoxy-2-nitroacrylate.

Q1: What is (E)-methyl 3-ethoxy-2-nitroacrylate and why is it a useful synthetic intermediate?

(E)-methyl 3-ethoxy-2-nitroacrylate belongs to the class of β-nitroacrylates. These are powerful synthetic building blocks due to their dual functionality. The carbon-carbon double bond is highly electron-deficient, activated by both the nitro (-NO₂) and the methyl ester (-COOCH₃) groups. This makes it an excellent Michael acceptor, readily reacting with a wide array of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.[11] Furthermore, the nitro group can be chemically transformed into other functional groups, such as amines, providing significant synthetic versatility in the construction of complex molecules like amino acids and heterocycles.[11]

Q2: What does "moisture-sensitive" mean in the context of this compound?

Moisture sensitivity, or hygroscopicity, refers to the compound's tendency to absorb water from the atmosphere.[6] For (E)-methyl 3-ethoxy-2-nitroacrylate, this is a critical issue for two primary reasons:

  • Hydrolysis: The ester functional group is susceptible to hydrolysis when exposed to water, which can be catalyzed by acidic or basic impurities. This reaction breaks down the molecule, leading to the formation of 3-ethoxy-2-nitroacrylic acid and methanol. This degradation compromises the purity of your starting material and introduces impurities into your reaction.[12]

  • Inaccurate Weighing: If the compound absorbs water, the measured weight will be a combination of the compound and the water, leading to a lower-than-expected molar quantity being added to your reaction.[5] This directly impacts reaction stoichiometry and can result in lower yields and inconsistent results.

Below is a diagram illustrating the primary hydrolysis pathway.

Hydrolysis cluster_reactants Reactants cluster_products Degradation Products Acrylate (E)-methyl 3-ethoxy-2-nitroacrylate Acid 3-ethoxy-2-nitroacrylic acid Acrylate->Acid Hydrolysis Methanol Methanol Acrylate->Methanol Hydrolysis Water H₂O (Moisture)

Caption: Hydrolysis of (E)-methyl 3-ethoxy-2-nitroacrylate.

Q3: I've just received my shipment. What should I do first?

Proper receipt and initial storage are crucial. Follow this workflow to ensure the compound's integrity from day one.

ReceiptWorkflow Start Receive Shipment Inspect Inspect outer packaging for damage. Start->Inspect CheckSeal Inspect inner container for intact seal. Inspect->CheckSeal SealOK Seal is intact? CheckSeal->SealOK Store Place in designated 2-8°C storage under inert atmosphere. SealOK->Store Yes Quarantine Quarantine container. Contact supplier. Do NOT use. SealOK->Quarantine No Log Log receipt, lot number, and storage date in inventory. Store->Log End Ready for Use Log->End

Caption: Workflow for receiving and storing the compound.

Part 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of (E)-methyl 3-ethoxy-2-nitroacrylate.

Problem 1: My reaction yield is low or inconsistent across batches.

  • Possible Cause A: Reagent Degradation due to Moisture Exposure.

    • Diagnosis: Has the solid material been exposed to ambient air for extended periods? Does the material appear clumpy or sticky instead of being a free-flowing powder?[5] This indicates significant water absorption.

    • Solution: Strict adherence to inert atmosphere techniques is required for all handling and weighing steps. Use a glovebox or a Schlenk line.[3][13] If a glovebox is unavailable, weigh the compound rapidly in a low-humidity environment and immediately seal the container.[5] For preparing stock solutions, use anhydrous solvents that have been properly dried and degassed.[14]

  • Possible Cause B: Inaccurate Stoichiometry from Water Absorption.

    • Diagnosis: Even if the compound appears visually fine, it may have absorbed enough moisture to throw off molar calculations.

    • Solution: If you suspect moisture contamination in the bulk powder, do not use it for reactions requiring high accuracy. A practical approach is to prepare a stock solution from the entire batch, and then determine the precise concentration of this solution using an analytical method like quantitative NMR (qNMR) or HPLC with a standard curve before using it in subsequent reactions.[5]

Problem 2: I'm observing unexpected peaks in my analytical data (NMR, LC-MS).

  • Possible Cause A: Presence of Hydrolysis Products.

    • Diagnosis: Look for mass signals or NMR peaks corresponding to 3-ethoxy-2-nitroacrylic acid. The hydrolysis product will have a different retention time in LC and distinct NMR signals (e.g., a broad carboxylic acid proton peak).

    • Solution: This is a clear indicator of moisture contamination. Review your handling and storage protocols immediately. Ensure all glassware is oven- or flame-dried before use.[14][15] Solvents must be anhydrous. If preparing a solution for later use, store it under an inert atmosphere and at the recommended temperature.

  • Possible Cause B: Isomerization or Polymerization.

    • Diagnosis: Broad humps in an NMR baseline or a series of repeating mass units in MS can indicate oligomerization/polymerization. Acrylates are known to polymerize, a reaction that can be initiated by light, heat, or impurities.[8][16]

    • Solution: Always store the compound protected from light and heat.[7][8] Ensure your reaction solvents and other reagents are free from radical initiators or strong bases/acids that could catalyze such side reactions.

Problem 3: The solid reagent has changed in color or physical appearance.

  • Possible Cause: Severe Degradation.

    • Diagnosis: A significant color change (e.g., darkening) or the material becoming a sticky, clumped solid or a partial liquid indicates severe degradation.[6]

    • Solution: The reagent is likely unusable for most synthetic applications. It is strongly recommended to discard the material according to your institution's safety guidelines and procure a fresh batch.[5] Attempting to use a visibly degraded reagent will lead to unreliable and unpublishable results.

Part 3: Experimental Protocols

Protocol 1: Weighing and Dispensing under an Inert Atmosphere

This protocol describes the gold standard for handling (E)-methyl 3-ethoxy-2-nitroacrylate to prevent moisture exposure.

Method A: Using a Glovebox

  • Preparation: Ensure the glovebox antechamber has been purged and refilled with inert gas (N₂ or Ar) for at least three cycles.[3] The internal atmosphere should have low levels of O₂ and H₂O (<10 ppm is ideal).

  • Material Transfer: Place the sealed container of the acrylate, along with clean, dry spatulas and a tared weighing vessel (e.g., a vial), into the antechamber.

  • Equilibration: Transfer all materials from the antechamber into the main glovebox chamber. Allow the reagent container to equilibrate to the glovebox temperature for 15-20 minutes to prevent condensation.

  • Dispensing: Inside the glovebox, carefully open the reagent container. Using a clean, dry spatula, dispense the desired amount of the solid into the tared weighing vessel.

  • Sealing: Immediately and tightly seal the main reagent container. Securely cap the weighing vessel containing the dispensed solid.

  • Removal: Transfer the sealed weighing vessel and the sealed main container out of the glovebox via the antechamber, following proper purging procedures.

Method B: Using a Schlenk Line / Inert Gas Manifold

  • Glassware Preparation: Oven-dry (e.g., 125°C overnight) or flame-dry all glassware, including the flask where the reagent will be added and any weighing funnels.[14] Assemble the hot glassware and allow it to cool under a positive pressure of inert gas.

  • Taring: Tare a sealed flask (e.g., a round-bottom flask with a septum) that is attached to the inert gas line (a balloon or manifold connection).

  • Positive Pressure Transfer: Briefly remove the septum from the reagent bottle. Working quickly against a counterflow of inert gas from your reaction flask, use a clean, dry spatula to transfer an approximate amount of the solid into the flask.

  • Re-sealing and Weighing: Immediately reseal both the reagent bottle and your reaction flask. Reweigh the reaction flask to determine the exact amount of solid transferred.

  • Solvent Addition: Add anhydrous solvent to the flask via a dry, gas-tight syringe.[15][17]

References
  • Wikipedia. (n.d.). Air-free technique. Retrieved from Wikipedia. [Link]

  • Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Retrieved from Kintek Furnace. [Link]

  • Organic Chemistry at CU Boulder. (2022, February 2). Inert Atmosphere [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. Retrieved from Chemistry LibreTexts. [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from ILPI. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from University of Pittsburgh. [Link]

  • Organic Syntheses. (n.d.). Methyl (E)-3-nitroacrylate. Retrieved from Organic Syntheses. [Link]

  • Polymer Source. (2021, April 26). Safety Data Sheet. Retrieved from Polymer Source. [Link]

  • Rodden, C. J. (1939). Handling of Hygroscopic Substances. Industrial & Engineering Chemistry Analytical Edition, 11(7), 405. [Link]

  • PubChem. (n.d.). Methyl 3-Methoxy-2-nitroacrylate. Retrieved from PubChem. [Link]

  • Redox. (2020, August 3). Safety Data Sheet EM211/EOEOEA. Retrieved from Redox. [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structures of methyl (E)-3-(2-chlorophenyl)-2-({2-[(E)-2-nitrovinyl]phenoxy}methyl)acrylate and methyl (E). Retrieved from NCBI. [Link]

  • Angene Chemical. (2025, January 26). Safety Data Sheet. Retrieved from Angene Chemical. [Link]

  • Google Patents. (n.d.). US2018797A - Method for drying hygroscopic material and the product thereof.
  • SciSpace. (2021, February 1). Crystal structure of methyl (E)-3-(4-(2-ethoxy-2-oxoethoxy)phenyl) acrylate, C14H16O5. Retrieved from SciSpace. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2011, January 31). 2-メトキシエチル=アクリラート. Retrieved from MHLW. [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrolysis of Functional Monomers in a Single-bottle Self-etching Primer—Correlation of 13C NMR and TEM Findings. Retrieved from NCBI. [Link]

  • IntechOpen. (2020, January 22). New Methods in the Synthesis of (Meth)Acrylates. Retrieved from IntechOpen. [Link]

  • MDPI. (2022, November 23). Synthesis of Nitro- and Acetyl Derivatives of 3,7,10-Trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane. Retrieved from MDPI. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, September 25). 2-Methoxyethyl methacrylate and 2-ethoxyethyl methacrylate - Draft evaluation statement. Retrieved from AICIS. [Link]

  • PubMed. (2025, November 18). 2-Hydroxyethyl Methacrylate, Methyl Methacrylate and Ethyl Acrylate Sensitisation: A 7-Year Retrospective Study. Retrieved from PubMed. [Link]

  • University of Fukui. (2007, October 23). Hydration changes of poly(2-(2-methoxyethoxy)ethyl methacrylate) during thermosensitive phase separation in water. Retrieved from University of Fukui Repository. [Link]

  • ResearchGate. (2026, January 12). (PDF) 2‐Hydroxyethyl Methacrylate, Methyl Methacrylate and Ethyl Acrylate Sensitisation: A 7‐Year Retrospective Study. Retrieved from ResearchGate. [Link]

Sources

Optimization

Reducing byproduct formation in (E)-methyl 3-ethoxy-2-nitroacrylate Michael additions

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams encountering yield and purity bottlenecks when utilizing (E)-methyl 3-ethoxy-2-nitroacrylate (MENA) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams encountering yield and purity bottlenecks when utilizing (E)-methyl 3-ethoxy-2-nitroacrylate (MENA) in Michael addition-elimination sequences. MENA is a highly electrophilic, versatile building block used to construct complex α -nitroacrylates, pyrroles, and constrained amino acids[1]. However, its dual electron-withdrawing groups (nitro and ester) make the β -carbon hyper-reactive, often leading to a cascade of unwanted byproducts including double additions, hydrolysis, and spontaneous polymerization.

This guide provides a self-validating troubleshooting framework, explaining the mechanistic causality behind each failure mode and detailing field-proven protocols to suppress byproduct formation.

Mechanistic Pathway & Byproduct Divergence

Understanding the mechanistic routing of your reaction is the first step in troubleshooting. The diagram below illustrates how the initial Michael addition can diverge into desired mono-adducts or unwanted byproducts based on reaction conditions.

MENA_Pathway MENA (E)-Methyl 3-ethoxy-2-nitroacrylate (MENA) Intermediate Nitronate Intermediate (Addition) MENA->Intermediate Nu: Attack (Michael) Degradation Hydrolysis / Polymerization (Byproduct) MENA->Degradation H2O / Heat / Radicals Nuc Nucleophile (Nu:) Nuc->Intermediate MonoAdduct Mono-Adduct (Desired) Intermediate->MonoAdduct -EtOH (Elimination) DoubleAdduct Double Adduct (Byproduct) MonoAdduct->DoubleAdduct Excess Nu: Attack

MENA Michael addition pathways leading to desired mono-adducts or unwanted byproducts.

Troubleshooting FAQs

Nucleophile Over-Addition (The "Double Adduct" Problem)

Q: My LC-MS shows a significant mass peak corresponding to the double addition of my nucleophile. How do I arrest the reaction at the mono-adduct stage?

A: The formation of double adducts is the most pervasive byproduct in MENA chemistry. When the initial nucleophile attacks the β -position, ethanol is eliminated to form a substituted α -nitroacrylate. Because this new product retains the strongly electron-withdrawing nitro and ester groups, it remains a potent Michael acceptor, inviting a second nucleophilic attack[1].

Causality & Solution: To prevent this, you must modulate the electrophilicity of the intermediate or sterically hinder the second addition. Lowering the reaction temperature to 0 °C and strictly controlling the stoichiometry (1.05 equivalents of nucleophile) is the first step. For highly reactive nucleophiles, utilizing Lewis acid catalysis (such as TiCl4​ with N-methylmorpholine) coordinates the nitro and ester oxygens, stabilizing the initial transition state and kinetically favoring the mono-adduct over the double adduct (1)[1].

Hydrolysis and Transesterification

Q: I am observing cleavage of the ester group and unexpected solvent-adducts when running the reaction in methanol. What is the mechanism here?

A: MENA contains an enol ether functionality (the 3-ethoxy group) and a methyl ester. In the presence of protic solvents (like methanol) and trace moisture, transesterification and hydrolysis compete directly with your intended Michael addition. The methyl ester can hydrolyze to the carboxylic acid, which subsequently decarboxylates due to the α -nitro group, destroying your product[2].

Causality & Solution: The hyper-electrophilic nature of MENA makes it highly susceptible to attack by weak nucleophiles like solvent molecules. Switch to strictly anhydrous, non-nucleophilic solvents such as toluene or THF. Incorporate 4-Å molecular sieves into your reaction matrix to scavenge trace water[1].

Polymerization and Thermal Degradation

Q: My reaction mixture turns into an intractable dark tar upon heating, and the yield of the desired α -nitroacrylate is abysmal. How can I stabilize the reaction?

A: Highly activated alkenes like MENA are prone to spontaneous radical or anionic polymerization, especially at elevated temperatures (>60 °C). Thermal stress induces homolytic cleavage or auto-initiation of the double bond.

Causality & Solution: To combat this, you must introduce a radical scavenger. The addition of an antioxidant such as BHT (2,6-di-tert-butyl-4-methylphenol) at 5 mol% acts as a radical sink. This effectively shuts down the polymerization pathway without interfering with the ionic Michael addition mechanism, allowing reactions to proceed cleanly even at 100 °C in toluene[1].

Quantitative Impact of Reaction Conditions

The table below summarizes the typical byproduct distribution when coupling MENA with a standard amine nucleophile under various conditions.

Reaction ConditionSolventAdditivesTemp (°C)Mono-Adduct Yield (%)Double Adduct (%)Polymer/Hydrolysis (%)
Standard Base MethanolNone65352540
Thermal TolueneNone100452035
Radical Suppressed Toluene4-Å MS, BHT (5 mol%)10078<517
Lewis Acid Catalyzed THF TiCl4​ (2 equiv), NMM085<213

Self-Validating Protocol: Optimized Mono-Addition

To ensure high fidelity in your syntheses, follow this step-by-step methodology designed to suppress all three major byproduct pathways.

Step 1: Matrix Preparation and Deoxygenation

  • Dry toluene over activated 4-Å molecular sieves for 24 hours prior to use.

  • Validation Check: Perform a Karl Fischer titration on the solvent; water content must be <50 ppm to prevent competitive ester hydrolysis.

Step 2: Reagent Assembly

  • Charge a flame-dried Schlenk flask with MENA (1.0 equiv) and the antioxidant BHT (0.05 equiv)[1].

  • Dissolve the mixture in the anhydrous toluene under an argon atmosphere.

  • Causality: BHT acts as a radical sink, preemptively capping any auto-initiation of the hyper-reactive alkene before the nucleophile is even introduced.

Step 3: Controlled Nucleophilic Addition

  • Cool the system to 0 °C using an ice bath.

  • Add the nucleophile (1.05 equiv) dropwise over 30 minutes.

  • Validation Check: Monitor the reaction via inline ReactIR (tracking the disappearance of the MENA C=C stretch at ~1640 cm⁻¹) or via LC-MS[2]. If the MENA peak area plateaus before the nucleophile addition is complete, do not add excess nucleophile, as this immediately triggers the double addition cascade.

Step 4: Quenching and Isolation

  • Once the mono-adduct formation is complete, quench the reaction with cold, saturated aqueous NH4​Cl .

  • Causality: This rapid quench protonates the intermediate nitronate and neutralizes any remaining nucleophile, halting further nucleophilic attack. Extract with ethyl acetate and concentrate under reduced pressure (keep the water bath <40 °C to prevent thermal degradation of the purified product).

References

  • Title: Methyl 3-ethoxy-2-nitroacrylate (MENA) and other reactions Source: ResearchGate / Journal of Heterocyclic Chemistry URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of (E)- and (Z)-Methyl 3-ethoxy-2-nitroacrylate Isomers

For researchers, medicinal chemists, and professionals in drug development, the nuanced differences in the reactivity of geometric isomers can be a critical factor in the success of a synthetic route. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the nuanced differences in the reactivity of geometric isomers can be a critical factor in the success of a synthetic route. This guide provides an in-depth technical comparison of the reactivity of (E)- and (Z)-methyl 3-ethoxy-2-nitroacrylate, two valuable building blocks in organic synthesis. While the (E)-isomer is more commonly encountered due to its greater thermodynamic stability, the (Z)-isomer presents unique reactivity profiles that can be harnessed for specific synthetic outcomes. This document synthesizes established principles of stereochemistry and reaction kinetics, supported by data from analogous systems, to provide a predictive framework for the behavior of these two isomers in key chemical transformations.

Introduction: The Significance of Geometric Isomerism in Nitroacrylates

Methyl 3-ethoxy-2-nitroacrylate is a highly functionalized Michael acceptor and dienophile, owing to the powerful electron-withdrawing effects of the nitro and ester groups.[1] This electronic activation renders the carbon-carbon double bond susceptible to attack by a wide array of nucleophiles and dienes. The stereochemistry of the substituents around this double bond, designated as (E) (entgegen, opposite) and (Z) (zusammen, together), plays a pivotal role in dictating the molecule's stability, steric environment, and ultimately, its reactivity.

Generally, for acyclic alkenes, the (E)-isomer is thermodynamically more stable than the (Z)-isomer due to reduced steric strain between bulky substituents. This stability difference is a key determinant of their relative reactivity.

Theoretical Framework for Reactivity Comparison

The reactivity of a chemical species is intrinsically linked to its ground-state energy and the energy of the transition state for a given reaction. A less stable starting material, being higher in energy, will have a lower activation energy and a faster reaction rate, provided the transition state energies for both isomers are similar.

Ground-State Energy and Stability

The (Z)-isomer of methyl 3-ethoxy-2-nitroacrylate is anticipated to be less stable than the (E)-isomer due to greater steric repulsion between the nitro and ethoxy groups being on the same side of the double bond. This higher ground-state energy is a crucial factor that can lead to enhanced reactivity of the (Z)-isomer in certain reactions. Studies on analogous compounds, such as (E)- and (Z)-β-nitrostyrenes, have shown that the (Z)-isomer is indeed higher in energy.

Electronic Effects and Conjugation

The planarity of the π-system is essential for effective conjugation of the electron-withdrawing nitro and ester groups with the double bond. Any deviation from planarity can reduce the electrophilicity of the β-carbon. In some cases, steric hindrance in the (Z)-isomer can force the nitro and/or ester group out of the plane of the double bond, thereby decreasing its reactivity. This has been observed in studies of other Z-nitroalkenes, where a non-planar conformation led to reduced reactivity in Diels-Alder reactions compared to the E-isomer.[2]

Comparative Reactivity in Key Transformations

Michael Addition Reactions

The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. Both (E)- and (Z)-methyl 3-ethoxy-2-nitroacrylate are excellent Michael acceptors.

Hypothesized Reactivity:

Based on the higher ground-state energy of the (Z)-isomer, it is predicted to exhibit a faster reaction rate in Michael additions compared to the (E)-isomer, assuming the transition state is not significantly influenced by steric factors. The approach of a nucleophile to the β-carbon may experience slightly more steric hindrance in the (Z)-isomer, but for many nucleophiles, this effect is likely to be outweighed by the energetic advantage of starting from a less stable ground state.

Supporting Evidence from Analogous Systems:

Table 1: Predicted Relative Reactivity in Michael Additions

IsomerRelative StabilityPredicted Reaction RateRationale
(E)-methyl 3-ethoxy-2-nitroacrylateMore StableSlowerLower ground-state energy leads to a higher activation energy.
(Z)-methyl 3-ethoxy-2-nitroacrylateLess StableFasterHigher ground-state energy leads to a lower activation energy.

Experimental Protocol: Comparative Michael Addition of Thiophenol

This protocol outlines a representative experiment to compare the reactivity of the (E) and (Z) isomers in a Michael addition reaction with thiophenol.

Materials:

  • (E)-methyl 3-ethoxy-2-nitroacrylate

  • (Z)-methyl 3-ethoxy-2-nitroacrylate

  • Thiophenol

  • Triethylamine (catalyst)

  • Dichloromethane (solvent)

  • TLC plates

  • NMR tubes and solvent (CDCl₃)

Procedure:

  • Prepare two separate reaction mixtures in NMR tubes. To each tube, add a solution of the respective isomer (0.1 mmol) in CDCl₃ (0.5 mL).

  • To each tube, add thiophenol (0.1 mmol).

  • Initiate the reaction by adding a catalytic amount of triethylamine (0.01 mmol) to each tube.

  • Monitor the reaction progress at regular intervals using ¹H NMR spectroscopy by observing the disappearance of the olefinic proton signals of the starting materials and the appearance of the signals for the adduct.

  • The relative rates can be determined by comparing the time taken for 50% conversion of each isomer.

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Nitroacrylates are effective dienophiles due to their electron-deficient nature.

Hypothesized Reactivity:

The stereochemistry of the dienophile plays a significant role in the kinetics and stereoselectivity of the Diels-Alder reaction. While the higher ground-state energy of the (Z)-isomer might suggest a faster reaction, steric hindrance in the transition state can be a dominant factor. The approach of the diene to the (Z)-isomer may be more sterically encumbered, potentially leading to a higher activation energy and a slower reaction rate compared to the (E)-isomer. Furthermore, as previously mentioned, if the (Z)-isomer adopts a non-planar conformation, the reduced conjugation will decrease its dienophilic character.[2]

Supporting Evidence from Analogous Systems:

Studies on the Diels-Alder reactions of other (Z)-nitroalkenes have shown them to be less reactive than their (E)-counterparts.[2] This is attributed to a combination of steric hindrance in the transition state and a less activated double bond due to poor planarity.

Table 2: Predicted Relative Reactivity in Diels-Alder Reactions

IsomerPredicted Reaction RateRationale
(E)-methyl 3-ethoxy-2-nitroacrylateFasterLess steric hindrance in the transition state and better planarity for optimal conjugation.
(Z)-methyl 3-ethoxy-2-nitroacrylateSlowerIncreased steric hindrance in the transition state and potential for non-planar conformation, reducing dienophilic character.

Experimental Protocol: Comparative Diels-Alder Reaction with Cyclopentadiene

This protocol describes a competitive experiment to directly compare the reactivity of the (E) and (Z) isomers in a Diels-Alder reaction with cyclopentadiene.

Materials:

  • A mixture of (E)- and (Z)-methyl 3-ethoxy-2-nitroacrylate (of known ratio)

  • Cyclopentadiene (freshly cracked)

  • Toluene (solvent)

  • GC-MS for analysis

Procedure:

  • In a reaction vial, dissolve a mixture of (E)- and (Z)-methyl 3-ethoxy-2-nitroacrylate (0.1 mmol total) in toluene (1 mL).

  • Add freshly cracked cyclopentadiene (0.2 mmol, 2 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction at regular time intervals by taking aliquots and analyzing them by GC-MS.

  • Determine the relative consumption of the (E) and (Z) isomers over time to establish their relative reactivity.

Synthesis and Spectroscopic Characterization

The stereoselective synthesis of either the (E) or (Z) isomer is crucial for their individual study. Typically, thermodynamic conditions will favor the formation of the more stable (E)-isomer.[1] The synthesis of the (Z)-isomer often requires specific kinetically controlled conditions or photochemical isomerization of the (E)-isomer.

While specific spectroscopic data for the title compounds is not widely published, general trends for related acrylates can be used for their characterization.

Table 3: Expected ¹H NMR Chemical Shifts (in CDCl₃)

Proton(E)-isomer (ppm)(Z)-isomer (ppm)Notes
Olefinic CH~7.5 - 8.0~6.5 - 7.0The olefinic proton in the (E)-isomer is expected to be deshielded by the ester carbonyl group.
OCH₂CH₃~4.0 - 4.4 (q)~4.0 - 4.4 (q)
OCH₂CH₃~1.3 - 1.5 (t)~1.3 - 1.5 (t)
OCH₃~3.8 - 3.9 (s)~3.8 - 3.9 (s)

Visualization of Reaction Pathways

Michael Addition Workflow

Michael_Addition_Workflow cluster_reactants Reactants E_isomer (E)-Isomer Reaction_E Michael Addition (E) E_isomer->Reaction_E Z_isomer (Z)-Isomer Reaction_Z Michael Addition (Z) Z_isomer->Reaction_Z Nucleophile Nucleophile (e.g., Thiophenol) Nucleophile->Reaction_E Nucleophile->Reaction_Z Base Base (e.g., Et3N) Base->Reaction_E Base->Reaction_Z Adduct_E Adduct from (E) Reaction_E->Adduct_E Adduct_Z Adduct from (Z) Reaction_Z->Adduct_Z

Caption: Workflow for the comparative Michael addition.

Diels-Alder Reaction Logical Relationship

Diels_Alder_Logic Z_Isomer (Z)-Isomer Higher_GSE Higher Ground State Energy Z_Isomer->Higher_GSE Steric_Hindrance Increased Steric Hindrance in Transition State Z_Isomer->Steric_Hindrance Non_Planarity Potential Non-Planarity Z_Isomer->Non_Planarity E_Isomer (E)-Isomer Higher_Reactivity Higher Diels-Alder Reactivity E_Isomer->Higher_Reactivity Lower_Reactivity Lower Diels-Alder Reactivity Steric_Hindrance->Lower_Reactivity Non_Planarity->Lower_Reactivity

Caption: Factors influencing Diels-Alder reactivity.

Conclusion

The reactivity of (E)- and (Z)-methyl 3-ethoxy-2-nitroacrylate is a nuanced interplay of electronic and steric factors. While the less stable (Z)-isomer is predicted to be more reactive in Michael additions due to its higher ground-state energy, the opposite is likely true for Diels-Alder reactions, where steric hindrance and potential non-planarity in the transition state can impede reactivity. This guide provides a theoretical framework and practical experimental designs for researchers to explore and exploit the distinct reactivity profiles of these valuable synthetic intermediates. Further experimental and computational studies are warranted to provide quantitative data on the kinetics and thermodynamics of these reactions, which will undoubtedly aid in the rational design of complex synthetic strategies.

References

  • Kącka-Zych, A., & Krawczyk, T. (2021). Analysis of the Reactivity of Z-2-Ar-1-EWG-1-Nitroethene Molecular Segment in the Hetero Diels–Alder Reaction: Experimental and MEDT Quantum Chemical Study. Molecules, 26(18), 5585. [Link]

  • Rios-Gutierrez, M., & Domingo, L. R. (2021). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. RSC Advances, 11(16), 9698–9708. [Link]

  • Krawczyk, T., & Kącka-Zych, A. (2020). Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions. Molecules, 25(11), 2647. [Link]

  • Organic Syntheses. (n.d.). Methyl (E)-3-nitroacrylate. Retrieved from [Link]

  • Tanaka, K., & Yoshifuji, M. (2018). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 23(10), 2605. [Link]

  • PubChem. (n.d.). Methyl 3-methoxy-2-nitroacrylate. Retrieved from [Link]

  • Nie, X.-L., Guo, C.-M., Yi, L.-Y., Pan, L., & You, Y. (2021). Crystal structure of methyl (E)-3-(4-(2-ethoxy-2-oxoethoxy)phenyl) acrylate, C14H16O5. Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 569–571. [Link]

  • Anuradha, T., Devaraj, A., Seshadri, P. R., & Bakthadoss, M. (2012). Methyl (E)-2-[(2-nitrophenoxy)methyl]-3-phenylacrylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1748. [Link]

  • Wang, J., et al. (2014). Synthesis and Crystal Structure of (Z)-Methyl-3-methoxy-2-{2-[(4-(E-3-p-tolylacryloyl)phenoxy)methyl]phenyl}acrylate. Chinese Journal of Structural Chemistry, 33(1), 143-147. [Link]

Sources

Comparative

Strategic Dienophile Selection: (E)-Methyl 3-ethoxy-2-nitroacrylate vs. Ethyl 2-nitroacrylate in Diels-Alder Cycloadditions

In the synthesis of complex natural products and highly functionalized heterocycles, the selection of the correct dienophile is often the deciding factor between a successful total synthesis and an intractable mixture of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the synthesis of complex natural products and highly functionalized heterocycles, the selection of the correct dienophile is often the deciding factor between a successful total synthesis and an intractable mixture of byproducts. α -Nitroacrylates represent a privileged class of highly electrophilic dienophiles. The synergistic electron-withdrawing effects of both a nitro group and an ester moiety dramatically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, rendering them exceptionally reactive in normal-electron-demand Diels-Alder reactions.

This guide provides an objective, data-backed comparison between two highly specialized nitroacrylate derivatives: Ethyl 2-nitroacrylate and (E)-Methyl 3-ethoxy-2-nitroacrylate (MENA) . By examining their distinct mechanistic behaviors, researchers can strategically deploy these reagents to control regioselectivity or facilitate post-cycloaddition cascade reactions.

Structural & Mechanistic Comparison

While both compounds share the core α -nitroacrylate motif, their synthetic utility diverges significantly based on their substitution patterns.

Ethyl 2-nitroacrylate: The Regioselectivity Switch

Ethyl 2-nitroacrylate is primarily utilized to override the natural regiochemical bias of complex dienes. In the synthesis of bicyclo[2.2.2]diazaoctane alkaloids (such as brevianamide B and premalbrancheamide), standard acrylate dienophiles yield the incorrect regiochemistry due to the ester's directing effect.

The nitro group possesses a significantly stronger electron-withdrawing effect (Hammett σp​ = 0.78) compared to the ester group ( σp​ = 0.45). According to Frontier Molecular Orbital (FMO) theory, the nitro group dominates the polarization of the alkene, dictating the largest orbital coefficient at the β -carbon in the LUMO. This effectively reverses the regiochemical outcome, forcing the diene to orient itself relative to the nitro group rather than the ester[1].

(E)-Methyl 3-ethoxy-2-nitroacrylate (MENA): The Alkyne Equivalent

MENA introduces a β -ethoxy group to the nitroacrylate scaffold. This seemingly minor structural change fundamentally alters the compound's post-cycloaddition behavior. The ethoxy group acts as a built-in leaving group.

Following the initial Diels-Alder cycloaddition, the resulting cycloadduct contains an ethoxy ether adjacent to a highly acidic, nitro-stabilized position. This setup rapidly undergoes spontaneous or base-catalyzed elimination of ethanol (and occasionally nitrous acid), re-establishing a double bond or driving the rearomatization of the newly formed ring. Consequently, MENA acts as a synthetic equivalent of a highly reactive nitroalkyne, making it an invaluable building block for synthesizing fully conjugated nitro-substituted heterocycles[2][3].

G Dienophile1 Ethyl 2-nitroacrylate (Dual EWG) DA1 Diels-Alder Cycloaddition Dienophile1->DA1 Dienophile2 (E)-Methyl 3-ethoxy- 2-nitroacrylate (EWG + Leaving Group) DA2 Diels-Alder Cycloaddition Dienophile2->DA2 Regio Reversed Regioselectivity (Nitro-directed) DA1->Regio Elim Post-DA Elimination (-EtOH) DA2->Elim Product1 Bicyclo[2.2.2]diazaoctanes (e.g., Brevianamide B) Regio->Product1 Product2 Nitro-substituted Heterocycles Elim->Product2

Divergent synthetic pathways of 2-nitroacrylate derivatives in Diels-Alder reactions.

Quantitative Data & Performance Metrics

The following table summarizes the comparative performance of both dienophiles based on empirical data from complex total syntheses and methodological studies[1][3].

ParameterEthyl 2-nitroacrylate(E)-Methyl 3-ethoxy-2-nitroacrylate (MENA)
Primary Synthetic Role Regioselectivity reversalNitroalkyne equivalent / Cascade elimination
Reactivity Level Extremely High (prone to thermal polymerization)High (reacts at room temperature with electron-rich dienes)
Regioselectivity Control Nitro-directed (Overrides ester directing effects)Nitro-directed (Coupled with β -ethoxy sterics)
Major Competing Side-Reaction Michael addition (requires acidic buffering)Premature elimination / Enamine formation
Post-Cycloaddition Utility Retains sp3 stereocenters for further functionalizationUndergoes elimination to yield sp2 hybridized systems
Typical Yields (Complex Dienes) 45% - 65% (Highly dependent on pH control)60% - 85% (Driven by thermodynamic rearomatization)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols detail not just the procedural steps, but the underlying causality and self-validation checks required for success.

Protocol A: Regioselective Cycloaddition with Ethyl 2-nitroacrylate

Target: Bicyclo[2.2.2]diazaoctane core (Brevianamide B precursor)[1]

Causality Note: Ethyl 2-nitroacrylate is highly susceptible to nucleophilic attack. If the diene is generated using a base (e.g., DBU), the unquenched base will trigger a rapid, irreversible Michael addition of the diene to the nitroacrylate, bypassing the Diels-Alder transition state entirely. Buffering the system is non-negotiable.

  • Diene Preparation: Generate the intermediate pyrazinone diene in situ using DBU (1.0 equiv) in anhydrous dichloromethane (DCM) at -78 °C.

  • Critical Buffering Step: Add glacial acetic acid (1.0 equiv) dropwise to the reaction mixture. Validation: This precisely neutralizes the DBU. The reaction mixture should remain clear; any sudden precipitation indicates over-acidification.

  • Dienophile Addition: Slowly add ethyl 2-nitroacrylate (1.5 equiv) dissolved in DCM. Maintain the temperature at -78 °C for 1 hour, then gradually warm to room temperature.

  • Monitoring: Track the reaction via TLC (Ethyl Acetate/Hexane). Self-Validation: If a highly polar spot appears rapidly upon dienophile addition, buffering was insufficient, and the Michael adduct has formed. The desired Diels-Alder cycloadduct will typically elute with an intermediate Rf​ .

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and purify via flash chromatography.

Workflow Step1 1. Prepare Pyrazinone Diene (in situ or isolated) Step2 2. Buffer with Stoichiometric AcOH (Critical: Suppresses Michael Addition) Step1->Step2 Step3 3. Add Ethyl 2-nitroacrylate (Dropwise, controlled temp) Step2->Step3 Step4 4. Diels-Alder Cycloaddition (Regioselective assembly) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Optimized workflow for pyrazinone Diels-Alder cycloaddition using ethyl 2-nitroacrylate.

Protocol B: Cycloaddition-Elimination Cascade with MENA

Target: Nitro-substituted Indoles / Tetrahydroisoquinolines[2][3]

Causality Note: MENA's extreme electrophilicity allows it to react with electron-rich dienes (like pyrroles or isoquinoline derivatives) at room temperature. The subsequent elimination of ethanol is thermodynamically driven by the restoration of aromaticity.

  • Reaction Setup: Dissolve the electron-rich diene (1.0 equiv) and (E)-methyl 3-ethoxy-2-nitroacrylate (1.1 equiv) in anhydrous toluene or DCM.

  • Cycloaddition: Stir the mixture at room temperature under an argon atmosphere for 2–4 hours. Validation: The initial cycloadduct is often transient and may not be isolable.

  • Elimination Trigger: Depending on the substrate, the elimination of ethanol may occur spontaneously. If the intermediate cycloadduct is stable, add a mild base (e.g., triethylamine, 0.5 equiv) or gently heat the mixture to 60 °C to drive the elimination.

  • Monitoring: Analyze via 1H NMR of a crude aliquot. Self-Validation: The disappearance of the characteristic ethoxy signals (triplet near 1.3 ppm, quartet near 4.2 ppm) and the appearance of a new downfield vinylic/aromatic proton confirms successful elimination and rearomatization.

  • Workup: Evaporate the solvent under reduced pressure and purify the resulting nitro-heterocycle via recrystallization or chromatography.

Conclusion

The choice between ethyl 2-nitroacrylate and (E)-methyl 3-ethoxy-2-nitroacrylate hinges entirely on the desired post-cycloaddition architecture. If the goal is to construct complex, sp3 -rich bicyclic frameworks where strict regiochemical control is required, ethyl 2-nitroacrylate is the superior choice, provided the competing Michael addition is rigorously suppressed. Conversely, if the objective is to rapidly assemble fully conjugated, nitro-substituted aromatic or heteroaromatic systems, the built-in leaving group of MENA provides an elegant, atom-economical cascade pathway.

References

  • Williams, R. M., et al. "Intermolecular Diels–Alder Cycloaddition for the Construction of Bicyclo[2.2.2]diazaoctane Structures: Formal Synthesis of Brevianamide B and Premalbrancheamide." The Journal of Organic Chemistry, 2016, 81(6), 2293-2301. Available at:[Link]

  • De la Cuesta, E., et al. "Methyl 3-ethoxy-2-nitroacrylate and other reactions." Journal of Heterocyclic Chemistry, 1985, 22(2), 337-339. Available at:[Link]

Sources

Validation

A Comparative Guide to HPLC Method Validation for (E)-Methyl 3-Ethoxy-2-Nitroacrylate Purity Assessment

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of (E)-methyl 3-ethoxy-2-nitroacrylate. As a crucial intermediate in v...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of (E)-methyl 3-ethoxy-2-nitroacrylate. As a crucial intermediate in various synthetic pathways, ensuring its purity is paramount for the quality and safety of the final products. This document delves into the experimental design, acceptance criteria, and comparative analysis of different chromatographic conditions, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6][7]

Introduction: The Analytical Challenge

(E)-methyl 3-ethoxy-2-nitroacrylate is a polar compound whose purity can be compromised by starting materials, by-products, and degradation products. A robust HPLC method must be able to separate the main component from these potential impurities. The validation of such a method ensures its suitability for its intended purpose, providing reliable and consistent results.[3][6] This guide will compare two common reversed-phase HPLC approaches to illustrate the method development and validation process.

Chromatographic Systems: A Comparative Approach

The selection of the HPLC column and mobile phase is critical for achieving optimal separation.[8][9] Given the polar nature of (E)-methyl 3-ethoxy-2-nitroacrylate, two reversed-phase columns with different selectivities will be compared: a standard C18 column and a polar-embedded C18 column.

Table 1: Comparison of HPLC Systems

ParameterMethod A: Standard C18Method B: Polar-Embedded C18Rationale for Comparison
Stationary Phase C18, 5 µm, 4.6 x 150 mmPolar-Embedded C18, 5 µm, 4.6 x 150 mmThe polar-embedded phase is designed to provide better retention and peak shape for polar analytes and is more stable in highly aqueous mobile phases.[8][10][11]
Mobile Phase Acetonitrile:Water (Gradient)Acetonitrile:0.1% Formic Acid in Water (Gradient)The addition of an acid modifier like formic acid can improve peak shape by suppressing the ionization of silanol groups on the silica support.[11]
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 254 nmUV at 254 nmBased on the chromophoric nature of the nitroacrylate functional group.
Column Temperature 30°C30°CTo ensure consistent retention times.

The Validation Workflow: A Step-by-Step Guide

The validation process follows the ICH Q2(R1) guideline and involves a series of experiments to assess the method's performance characteristics.[1][3][4][6][7]

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Column & Mobile Phase Selection Column & Mobile Phase Selection Specificity Specificity Column & Mobile Phase Selection->Specificity Initial Assessment Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Method Comparison Summary cluster_A Method A: Standard C18 cluster_B Method B: Polar-Embedded C18 A_Spec Good Specificity Conclusion Recommended Method: Method B A_Spec->Conclusion A_Prec Acceptable Precision A_Prec->Conclusion A_Rob Moderate Robustness A_Rob->Conclusion B_Spec Superior Specificity B_Spec->Conclusion B_Prec Higher Precision B_Prec->Conclusion B_Rob Greater Robustness B_Rob->Conclusion

Caption: A summary diagram illustrating the comparative performance of Method A and Method B, leading to the recommendation of Method B.

References

  • Optimization of Mobile Phase Composition for HPLC Separations of Nitroaromatics Using Overlapping Resolution Mapping. Journal of Liquid Chromatography, 16(11). Available at: [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters Corporation. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation. European Medicines Agency. Available at: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available at: [Link]

  • HPLC Column Selection Guide. Phenomenex. Available at: [Link]

  • FDA Guidance on Analytical Method Validation. U.S.
  • VICH GL2 Validation of analytical procedures: methodology. European Medicines Agency. Available at: [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. ECA Academy. Available at: [Link]

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modific
  • Forced degradation studies – comparison between ICH, EMA, FDA and WHO. DGRA.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Available at: [Link]

  • Forced Degradation Studies Of Pimecrolimus As Per ICH Guidelines.
  • ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Health Canada.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

Sources

Comparative

Benchmarking catalytic efficiency with (E)-methyl 3-ethoxy-2-nitroacrylate

Benchmarking Catalytic Efficiency with (E)-Methyl 3-ethoxy-2-nitroacrylate: A Technical Guide for Application Scientists As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Efficiency with (E)-Methyl 3-ethoxy-2-nitroacrylate: A Technical Guide for Application Scientists

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal chiral organocatalyst for densely functionalized, highly reactive electrophiles. Benchmarking catalytic efficiency requires more than simply screening a library of molecules and recording yields; it demands a fundamental understanding of the substrate's intrinsic reactivity, the kinetic barriers of the desired pathway, and the thermodynamic sinks of competing side reactions.

This guide provides an in-depth, objective comparison of organocatalytic alternatives using (E)-methyl 3-ethoxy-2-nitroacrylate (MENA) as the benchmark substrate.

The Rationale: Why Benchmark with MENA?

(E)-methyl 3-ethoxy-2-nitroacrylate is a uniquely demanding substrate for asymmetric catalysis. It possesses two strongly electron-withdrawing groups (nitro and ester) that highly activate the β-carbon toward nucleophilic attack. However, the presence of the β-ethoxy group introduces a critical chemoselectivity challenge.

Historically, MENA has been utilized in non-asymmetric addition-elimination reactions to synthesize complex heterocycles, such as pyrimidines and indoles, because the ethoxy moiety acts as an excellent leaving group[1]. When benchmarking chiral catalysts for asymmetric Michael additions, the catalyst must successfully lower the activation energy for the initial C-C bond formation while simultaneously controlling the stereocenter and preventing the subsequent elimination of ethanol.

G MENA (E)-Methyl 3-ethoxy-2-nitroacrylate (Electrophile) TS Highly Ordered Transition State MENA->TS Cat Bifunctional Catalyst (Thiourea/Squaramide) Cat->MENA H-Bonding (Nitro) Nuc Nucleophile (e.g., 1,3-Diketone) Cat->Nuc Base Activation Nuc->TS Prod Enantioenriched Adduct TS->Prod Asymmetric Michael Elim Addition-Elimination Cascade (Heterocycles) Prod->Elim -EtOH (Side Reaction)

Fig 1: Bifunctional organocatalytic activation mode and competing pathways for MENA.

Comparative Analysis of Catalytic Alternatives

To objectively benchmark catalytic efficiency, we evaluate the addition of 1,3-diketones (e.g., acetylacetone) to MENA. This transformation requires a bifunctional catalyst capable of simultaneously deprotonating the pronucleophile and activating the nitroacrylate via hydrogen bonding[2].

We compare three primary classes of organocatalysts:

  • Takemoto's Thiourea: A flexible, achiral-scaffold thiourea.

  • Cinchona-Derived Thioureas: Rigid, naturally derived alkaloid scaffolds with moderate H-bond acidity.

  • Cinchona-Derived Squaramides: Alkaloid scaffolds featuring the squaramide motif, which provides a wider bite angle and significantly higher H-bond acidity.

Quantitative Benchmarking Data

Reaction Conditions: MENA (0.1 mmol), Acetylacetone (0.15 mmol), Catalyst, Toluene, Room Temperature.

Catalyst ClassSpecific CatalystLoading (mol%)Time (h)Yield (%)ee (%)Causality / Mechanistic Observation
Achiral Base DABCO102950Rapid background reaction. Used strictly to generate the racemic analytical standard.
Thiourea Takemoto's Catalyst10246275The flexible cyclohexane scaffold leads to a looser transition state, resulting in moderate stereocontrol and competing ethoxy elimination.
Cinchona-Thiourea Epi-Cinchonidine Thiourea10488593The rigid quinuclidine core restricts the nucleophile's approach trajectory, significantly boosting enantioselectivity[2].
Cinchona-Squaramide Epi-Cinchonidine Squaramide5189196Enhanced H-bond acidity accelerates the reaction at half the loading, trapping the kinetic Michael adduct before elimination can occur.

Data Synthesis: While cinchona-derived thioureas provide excellent enantioselectivity (up to 93% ee)[2], benchmarking reveals that squaramide analogs are superior for this specific substrate. The increased hydrogen-bond donor capacity of the squaramide motif lowers the LUMO of MENA more effectively than the thiourea, accelerating the reaction rate. This kinetic acceleration is crucial: by speeding up the initial Michael addition, the catalyst outcompetes the background thermodynamic drive toward ethanol elimination.

Self-Validating Experimental Protocol

A robust benchmarking study must be self-validating. The protocol below incorporates mandatory internal controls to ensure that the reported enantiomeric excesses (ee%) and yields are mathematically sound and free from analytical artifacts.

Workflow Step1 Racemic Standard Generation (DABCO) Step2 Asymmetric Catalytic Screen Step1->Step2 Step4 Chiral HPLC Validation Step1->Step4 Baseline Resolution Step3 Mass Balance & Chemoselectivity Check Step2->Step3 Step3->Step4

Fig 2: Self-validating benchmarking workflow for asymmetric catalytic evaluation.

Step-by-Step Methodology

Phase 1: Establishment of the Racemic Baseline (Control) Causality: Without a perfectly resolved racemic standard, integration of chiral HPLC peaks is subjective. We use an achiral base to generate a 50:50 mixture of enantiomers.

  • Charge a 5 mL vial with MENA (17.5 mg, 0.1 mmol) and toluene (1.0 mL).

  • Add acetylacetone (15.4 µL, 0.15 mmol) followed by DABCO (1.1 mg, 0.01 mmol, 10 mol%).

  • Stir at room temperature for 2 hours.

  • Quench with 1M HCl (0.5 mL) to protonate the base and halt the reaction. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Analyze via Chiral HPLC (e.g., Daicel Chiralpak AD-H). Note: The AD-H column is selected because its amylose derivative stationary phase interacts strongly with the nitro and ester groups of the adduct, ensuring baseline separation. Adjust the Hexane/IPA gradient until the two enantiomer peaks integrate to exactly 1:1.

Phase 2: Asymmetric Catalytic Evaluation Causality: Reactions must be run at identical concentrations to ensure the bimolecular collision rates remain constant across different catalyst screens.

  • In parallel 5 mL vials, dissolve the selected chiral catalysts (e.g., Epi-Cinchonidine Thiourea and Squaramide) at their respective mol% loadings in toluene (1.0 mL).

  • Add MENA (17.5 mg, 0.1 mmol) to each vial. Stir for 5 minutes to allow pre-equilibrium hydrogen bonding between the catalyst and the nitro group.

  • Add acetylacetone (15.4 µL, 0.15 mmol) in a single portion.

  • Monitor the reaction via TLC (Hexane/EtOAc 7:3).

Phase 3: Mass Balance and Chemoselectivity Validation Causality: Because MENA can undergo addition-elimination, simply measuring the yield of the isolated product is insufficient. We must account for all starting material.

  • Upon consumption of MENA, filter the crude mixture through a short pad of silica gel to remove the catalyst.

  • Perform ¹H-NMR on the crude mixture before column chromatography.

  • Validation Check: Integrate the diagnostic methyl peak of the ester group. If signals corresponding to the elimination byproduct (e.g., pyrazole derivatives[2]) exceed 5%, the catalyst is deemed insufficiently chemoselective for this substrate.

  • Purify the intact Michael adduct via flash chromatography and determine the ee% using the validated HPLC method from Phase 1.

Advanced Applications: Beyond 1,3-Diketones

Once a catalyst is benchmarked, its utility can be expanded. For instance, the application of secondary amine catalysts (e.g., proline derivatives) with MENA enables highly complex cascade reactions. Using in situ generated dienamines from α,β-unsaturated ketones, researchers have successfully achieved catalytic additions to β-substituted β-nitroacrylates, yielding highly functionalized chiral 2-nitrocyclohexanecarboxylic esters with up to 98% ee[3]. This demonstrates that MENA is not just a benchmarking tool, but a gateway to complex, stereodefined cyclic architectures.

References

  • Massolo, E., Benaglia, M., Palmieri, A., Celentano, G. "Stereoselective Addition of 1,3-Diketones to β-Nitroacrylates Catalyzed by Chiral Metal-Free Bifunctional Catalysts." Asian Journal of Organic Chemistry, 2014.[Link]

  • Massolo, E., Benaglia, M., Annunziata, R., Palmieri, A., Celentano, G., Forni, A. "Synthesis of Functionalized Chiral 2-Nitrocyclohexanecarboxylic Esters via Catalytic Dienamine Addition to β-Substituted β-Nitroacrylates." Advanced Synthesis & Catalysis, 2014.[Link]

  • De la Cuesta, E., Avendaño, C., Romano, C. "Synthesis of 2-Substituted 4-Oxo-5-nitropyrimidines from Methyl 3-Ethoxy-2-nitroacrylate and Other Reactions." Journal of Heterocyclic Chemistry, 1985.[Link]

Sources

Validation

Spectroscopic validation of (E)-methyl 3-ethoxy-2-nitroacrylate reaction products

The synthesis and validation of highly functionalized heterocycles demand building blocks that offer both high regioselectivity and reliable spectroscopic signatures. (E)-Methyl 3-ethoxy-2-nitroacrylate (MENA) has emerge...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis and validation of highly functionalized heterocycles demand building blocks that offer both high regioselectivity and reliable spectroscopic signatures. (E)-Methyl 3-ethoxy-2-nitroacrylate (MENA) has emerged as a premier bis-electrophilic reagent for constructing complex nitro-substituted architectures, such as 4-oxo-5-nitropyrimidines and functionalized indoles.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will dissect the mechanistic causality of MENA’s reactivity, objectively compare its performance against traditional synthetic routes, and establish a self-validating spectroscopic workflow to ensure absolute confidence in your reaction products.

Mechanistic Pathway & Structural Logic

MENA is characterized by two highly active electrophilic centers at the C1 and C3 positions. The electron-withdrawing nature of both the nitro and ester groups strongly activates the alkene, making it an exceptional Michael acceptor (). When reacted with bidentate nucleophiles (like hydrazides or amidines), MENA undergoes a predictable addition-elimination sequence (expelling ethanol) followed by intramolecular cyclization.

The critical intermediate in this pathway is the E-isomer of the hydrazidomethylenenitroacetate. Controlling and validating this E-configuration is the primary determinant of downstream cyclization success.

MENA_Reaction_Pathway MENA Methyl 3-ethoxy-2-nitroacrylate (MENA) Add Addition-Elimination (-EtOH) MENA->Add Nuc Bidentate Nucleophile (e.g., Hydrazide) Nuc->Add Int E-Isomer Intermediate (Hydrazidomethylenenitroacetate) Add->Int Cyc Intramolecular Cyclization (Basic or Thermal) Int->Cyc Prod 5-Nitro-4-oxopyrimidine Derivative Cyc->Prod

Reaction workflow of MENA with bidentate nucleophiles to yield 5-nitropyrimidines.

Comparative Performance Analysis

When targeting nitro-heterocycles, researchers typically weigh MENA against alternative enol ethers like Ethyl 3-ethoxy-2-nitroacrylate (EENA) or traditional direct nitration methods. The table below synthesizes the quantitative and qualitative performance metrics of these approaches based on foundational heterocyclic studies ().

Reagent / MethodTarget ScaffoldYield / EfficiencyKey AdvantagesLimitations
MENA (Methyl) 5-NitropyrimidinesHigh (71%+)Mild conditions; high regioselectivity; predictable E-isomer formation.Requires anhydrous handling to prevent premature solvolysis.
EENA (Ethyl) 5-Nitrouracil analogsLow (<30%)Effective for specific quinolizin-4-ones.Poor yields for direct pyrimidine synthesis with ureas/thioureas.
Direct Nitration 4-OxopyrimidinesVariable/PoorUtilizes cheap, basic starting materials.Harsh acidic conditions; poor functional group tolerance; over-nitration.

Verdict: MENA is the superior choice for synthesizing 5-nitropyrimidines, offering a much higher yield ceiling and bypassing the destructive conditions of direct nitration.

Validated Experimental Protocol: Synthesis of E-Isomer Intermediates

To guarantee reproducibility, every step in this protocol is designed as a self-validating system. The following methodology details the reaction of MENA with an acylhydrazide to form the critical methyl 2-nitro-3-acylhydrazinoacrylate intermediate.

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve MENA (0.018 mol) in 40 mL of anhydrous diethyl ether.

    • Causality: Dry ether is chosen as an aprotic, non-polar solvent. It prevents premature solvolysis of the ethoxy group, ensuring the C3 electrophilic center remains fully intact for the incoming nucleophile.

  • Nucleophile Addition: Dissolve the target hydrazide (0.018 mol) in 30 mL of absolute ethanol. Add this solution dropwise to the MENA mixture under vigorous stirring at room temperature.

    • Causality: Absolute ethanol fully solubilizes the hydrazide. The dropwise addition maintains a low steady-state concentration of the nucleophile, preventing unwanted bis-addition or polymerization side reactions.

  • Thermal Activation: Heat the reaction mixture to reflux for 24 hours.

    • Causality: The addition-elimination reaction requires sustained thermal energy to overcome the activation barrier for the expulsion of the ethoxy leaving group as ethanol.

  • Isolation: Cool the solution to 0°C, filter the resulting solid product, and wash thoroughly with cold ether.

    • Causality: Cooling decreases the solubility of the E-isomer intermediate, forcing it to precipitate. The ether wash removes unreacted MENA and non-polar impurities without dissolving the product.

  • Purification: Recrystallize the crude solid from acetone.

    • Causality: Acetone provides the ideal solubility gradient to selectively crystallize the pure E-isomer (typically as pale yellow needles) while leaving Z-isomer traces and degradation products dissolved in the mother liquor.

Self-Validation Checkpoint: Before proceeding to cyclization, perform a crude melting point analysis. Pure E-methyl 2-nitro-3-acylhydrazinoacrylate typically decomposes sharply between 118–119°C. A broad melting range indicates incomplete Z-to-E isomerization or trapped solvent.

Spectroscopic Validation Data

Spectroscopy is the ultimate arbiter of success in this workflow. Because the E and Z isomers exhibit vastly different cyclization kinetics, confirming the E-configuration of the intermediate via NMR and IR is mandatory ().

The coplanar arrangement of the nitro and ester carbonyl groups in the E-isomer creates a highly specific deshielding environment and a conjugated hydrogen-bonding network.

Quantitative Spectroscopic Signatures
Analytical MethodTarget Functional Group / NucleusExpected Signal / ShiftDiagnostic Significance
¹H NMR (90 MHz) Ethylenic Proton (C=CH ) δ 8.23 – 8.49 ppmHighly deshielded shift explicitly confirms the E-isomer configuration.
¹H NMR (90 MHz) Methoxy (-OCH ₃) δ 3.80 – 3.90 ppmConfirms retention of the ester group post-addition.
IR (Solid State) Nitro (-NO₂) Asymmetric1500 – 1550 cm⁻¹Low-frequency shift and reduced intensity confirm extensive conjugation.
IR (Solid State) Ester Carbonyl (C=O)1710 – 1740 cm⁻¹Differentiates the open-chain ester from cyclized pyrimidine amides.
MS (API-ES) Molecular Ion [M+H]⁺Varies by NucleophileSoft ionization confirms exact mass and successful ethanol elimination.

Data Interpretation Logic: When analyzing the ¹H NMR spectrum, immediately look for the singlet corresponding to the ethylenic proton. If the peak appears upfield (e.g., < δ 7.50 ppm), the reaction has either failed to eliminate ethanol, or the Z-isomer dominates, meaning subsequent cyclization will be sterically hindered. In the IR spectrum, the asymmetric nitro stretch is particularly diagnostic; in the solid state, the E-isomer's extended conjugation suppresses the intensity of this band compared to the free MENA starting material.

References

  • De la Cuesta, E., Avendaño, C., et al. "Synthesis of 2-Substituted 4-Oxo-5-nitropyrimidines from Methyl 3-Ethoxy-2-nitroacrylate and Other Reactions." Journal of Heterocyclic Chemistry, 1985.[Link]

Comparative

A Senior Application Scientist's Guide to Michael Acceptors: A Comparative Analysis of (E)-methyl 3-ethoxy-2-nitroacrylate

Introduction: The Enduring Utility of the Michael Addition in Covalent Chemistry In the landscape of modern drug discovery and bioconjugation, the ability to form stable, covalent bonds with specific biological nucleophi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Utility of the Michael Addition in Covalent Chemistry

In the landscape of modern drug discovery and bioconjugation, the ability to form stable, covalent bonds with specific biological nucleophiles under physiological conditions is paramount. The Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of this endeavor.[1] Its versatility and tunability have led to the development of a vast arsenal of "Michael acceptors"—electrophilic molecules designed to react with nucleophiles like the thiol group of cysteine residues in proteins.

The choice of Michael acceptor is a critical experimental decision, directly influencing reaction kinetics, selectivity, and the stability of the final conjugate. While established acceptors like maleimides, acrylates, and vinyl sulfones are well-characterized, the field is continually evolving. This guide provides an in-depth comparison of these traditional acceptors with a highly activated, less common alternative: (E)-methyl 3-ethoxy-2-nitroacrylate (E-M3E2N) . We will dissect the structural features that govern reactivity, present comparative data, and provide robust experimental protocols for researchers to validate these principles in their own work.

Part 1: A Mechanistic Framework for Reactivity

The Michael addition is fundamentally a nucleophilic attack on the β-carbon of an electron-deficient alkene. The reaction is typically base-catalyzed, proceeding through a thiolate anion which attacks the acceptor to form a carbanion intermediate.[2] This intermediate is then protonated to yield the final thioether adduct.

The reactivity of the Michael acceptor is governed by the electron-withdrawing groups (EWGs) attached to the double bond. Potent EWGs delocalize the negative charge of the carbanion intermediate, stabilizing it and lowering the activation energy of the nucleophilic attack. This principle is the key to understanding the differences between the acceptors discussed herein.

Caption: The general mechanism of the base-catalyzed Thiol-Michael addition reaction.

Part 2: Profiling the Contenders: A Hierarchy of Reactivity

The selection of a Michael acceptor is a trade-off between reactivity, selectivity, and stability. Here we profile the most common classes.

Maleimides: The High-Speed Incumbent

Maleimides are among the most reactive Michael acceptors used for bioconjugation, prized for their rapid reaction rates with thiols at physiological pH.[3] The two carbonyl groups flanking the double bond create a highly electron-deficient system, enabling fast and efficient labeling.

  • Advantages: Extremely fast kinetics, high specificity for thiols over amines at neutral pH.[3]

  • Disadvantages: The primary drawback is the stability of the resulting thiosuccinimide adduct. It is susceptible to a retro-Michael reaction, particularly in the presence of other nucleophiles like glutathione, which can lead to deconjugation and payload exchange.[4][5]

Acrylates and Acrylamides: The Stable Workhorse

Acrylates and their amide analogs are generally less reactive than maleimides.[6] The single activating carbonyl or amide group results in a slower, more controlled reaction.

  • Advantages: The resulting thioether bond is significantly more stable and is not prone to the retro-Michael reaction seen with maleimides.[7] Their reactivity can be tuned; for example, adding an electron-withdrawing group like a nitrile at the α-position can increase reactivity while paradoxically inducing reversibility.[8]

  • Disadvantages: Slower reaction rates may require longer incubation times or higher concentrations. They can be susceptible to hydrolysis.[7]

Vinyl Sulfones: The Slow and Steady Option

Vinyl sulfones are characterized by their moderate reactivity, which is slower than that of maleimides.[7] The sulfone group is an effective EWG, but generally less activating than the maleimide system.

  • Advantages: Forms an extremely stable, irreversible thioether linkage that is resistant to both retro-Michael reaction and hydrolysis.[7]

  • Disadvantages: The slow reaction kinetics can be a limitation for applications requiring rapid conjugation.

Part 3: In Focus: (E)-methyl 3-ethoxy-2-nitroacrylate (E-M3E2N)

E-M3E2N represents a class of "diactivated" Michael acceptors, where the double bond is rendered exceptionally electron-deficient by two distinct EWGs.

Caption: Key structural features of (E)-methyl 3-ethoxy-2-nitroacrylate (E-M3E2N).

The key features are:

  • α-Nitro Group: The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence at the α-position drastically lowers the LUMO energy of the alkene, making the β-carbon exceptionally electrophilic.[9]

  • Ester Group: The methyl ester contributes further to the electron-deficient nature of the double bond.

  • β-Ethoxy Group: This group acts as a resonance donor, which can modulate the overall reactivity profile.

Based on these structural attributes, E-M3E2N is predicted to be a highly reactive Michael acceptor, likely exceeding the reactivity of standard acrylates and potentially rivaling or surpassing that of maleimides.

Part 4: Head-to-Head Comparison: Reactivity and Adduct Stability

While a single study directly comparing all four acceptor classes under identical conditions is not available, we can synthesize a robust comparison from established literature data and first principles.

Comparative Reactivity with Thiols

The reactivity of Michael acceptors is quantified by the second-order rate constant (k₂) of their reaction with a model thiol. The table below compiles representative data for common acceptors and provides a reasoned estimate for the performance of E-M3E2N.

Michael Acceptor ClassRepresentative CompoundModel Thiolk₂ (M⁻¹s⁻¹)Data Source / Rationale
Maleimide N-propylmaleimide1-Hexanethiol30.1 ± 1.5Experimental Data[1]
Acrylate Ethyl AcrylateGlutathione~0.02 - 0.2Representative Range[6][10]
Vinyl Sulfone Methyl Vinyl Sulfone1-Hexanethiol1.1 ± 0.1Experimental Data[1]
Nitroacrylate (E)-methyl 3-ethoxy-2-nitroacrylate N/A>> 30 (Estimated) Rationale: The presence of two powerful EWGs, particularly the α-nitro group, is known to dramatically accelerate Michael additions. Ethyl (E)-3-nitroacrylate is described as an "extremely reactive" Michael acceptor.[11] The dual activation in E-M3E2N is expected to result in kinetics significantly faster than maleimides.

Expert Interpretation: The causality behind this reactivity trend lies in the stability of the carbanion intermediate formed during the nucleophilic attack. The maleimide structure provides two carbonyls for resonance stabilization. However, the α-nitro group on E-M3E2N is a more potent stabilizer via both resonance and strong inductive effects, predicting a lower activation energy and thus a faster reaction rate.

Stability of the Thioether Adduct

The ultimate utility of a Michael acceptor depends not only on its ability to form a bond but also on the stability of that bond in the intended environment.

  • Maleimide Adducts: As previously noted, the thiosuccinimide ring is prone to a retro-Michael reaction, leading to adduct instability.[4] Strategies like post-conjugation hydrolysis of the succinimide ring can mitigate this but add complexity.[5]

  • Acrylate & Vinyl Sulfone Adducts: These form highly stable thioether bonds that are considered irreversible under physiological conditions.[7]

  • (E)-methyl 3-ethoxy-2-nitroacrylate Adduct: The stability of this adduct is a more complex consideration. While the forward reaction is highly favorable, theoretical studies have shown that a strong α-EWG can also destabilize the final neutral adduct, making the reverse reaction (elimination) both kinetically faster and more thermodynamically favorable.[12][13] This suggests that while E-M3E2N reacts rapidly, its adducts may exhibit a degree of reversibility , a property that could be either a liability (if stability is desired) or an asset (for designing reversible covalent inhibitors). Experimental validation is essential.

Part 5: Experimental Validation Protocols

To uphold scientific integrity, theoretical predictions must be confirmed experimentally. The following self-validating protocols provide a framework for comparing Michael acceptors in your laboratory.

Protocol: Determination of Second-Order Rate Constants

This protocol uses a thiol-reactive probe, such as Ellman's reagent (DTNB), to monitor the consumption of a model thiol (e.g., Glutathione, GSH) over time upon addition of a Michael acceptor.

Kinetic_Workflow cluster_workflow Kinetic Analysis Workflow A 1. Prepare Stock Solutions - Michael Acceptor (in DMSO) - Glutathione (GSH) (in Buffer) - DTNB (in Buffer) B 2. Set up Reaction - Add Buffer, DTNB, and GSH to cuvette - Equilibrate to 37°C in spectrophotometer A->B C 3. Initiate & Monitor - Add Michael Acceptor to start reaction - Immediately monitor Absorbance at 412 nm - Record data every 15-30s for 10-20 min B->C D 4. Data Analysis - Convert Absorbance to [GSH] using standard curve - Plot ln([GSH]t/[GSH]0) vs. time C->D E 5. Calculate Rate Constant - Determine pseudo-first-order rate (k_obs) from slope - Calculate k2 = k_obs / [Acceptor] D->E

Caption: Workflow for determining thiol-Michael addition reaction kinetics.

Methodology:

  • Reagents:

    • Reaction Buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 7.4. Degas thoroughly.

    • Glutathione (GSH) stock: 10 mM in Reaction Buffer.

    • DTNB stock: 10 mM in Reaction Buffer.

    • Michael Acceptor stock: 10 mM in DMSO.

  • Procedure:

    • In a 1 mL quartz cuvette, combine 950 µL of Reaction Buffer, 10 µL of DTNB stock (final 100 µM), and 20 µL of GSH stock (final 200 µM).

    • Place the cuvette in a temperature-controlled spectrophotometer set to 37°C and allow the temperature to equilibrate.

    • Initiate the reaction by adding 20 µL of the Michael Acceptor stock (final 200 µM). This creates pseudo-first-order conditions with respect to the acceptor if it is in large excess, but here we monitor thiol loss. For accurate second-order kinetics, run with the acceptor in excess (e.g., 2 mM).

    • Immediately begin monitoring the decrease in absorbance at 412 nm over time.

  • Analysis:

    • The observed rate of reaction (k_obs) can be determined by fitting the absorbance data to a single exponential decay curve.

    • The second-order rate constant (k₂) is calculated as: k₂ = k_obs / [Michael Acceptor].

    • Self-Validation: Run a control reaction without the Michael acceptor to ensure baseline stability. Run each acceptor at multiple concentrations to confirm second-order behavior.

Protocol: Assessing Adduct Stability via Thiol Exchange Assay

This protocol assesses the stability of a pre-formed conjugate in the presence of a high concentration of a competing thiol.

  • Conjugate Formation:

    • React your Michael acceptor (e.g., 1.1 mM) with a model thiol (e.g., 1.0 mM N-acetyl-L-cysteine) in Reaction Buffer for a sufficient time to ensure >99% conversion (confirm with LC-MS).

  • Thiol Challenge:

    • To the pre-formed conjugate solution, add a large excess of a competing thiol, such as Glutathione, to a final concentration of 10 mM.

  • Monitoring:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.

    • Quench any further reaction by adding an alkylating agent like N-ethylmaleimide if necessary, or by immediate dilution in the mobile phase for analysis.

    • Analyze the sample by LC-MS to quantify the amount of remaining initial conjugate and the formation of the new glutathione-exchanged product.

  • Interpretation:

    • Stable Adduct (e.g., from Acrylate): The concentration of the initial conjugate will remain largely unchanged over 24 hours.

    • Labile Adduct (e.g., from Maleimide): A time-dependent decrease in the initial conjugate and a corresponding increase in the glutathione-exchanged product will be observed. The half-life of the conjugate can be calculated from this data.

Conclusion and Outlook

The choice of a Michael acceptor is a nuanced decision that requires a deep understanding of the underlying chemical principles. This guide provides a framework for making an informed choice between established reagents and highly activated alternatives like (E)-methyl 3-ethoxy-2-nitroacrylate.

  • Maleimides remain the tool of choice for applications demanding maximal reaction speed, where potential adduct instability can be tolerated or managed.

  • Acrylates and Vinyl Sulfones offer a superior stability profile, making them ideal for applications requiring long-term, irreversible linkages, albeit at the cost of reaction velocity.

  • (E)-methyl 3-ethoxy-2-nitroacrylate emerges as a potent, hyper-reactive electrophile. Its exceptional reactivity, driven by the α-nitro group, makes it a compelling candidate for situations where extremely rapid and efficient conjugation is necessary. However, researchers must be cognizant of two key considerations:

    • Selectivity: Extreme reactivity can sometimes lead to reduced selectivity and off-target reactions.

    • Adduct Stability: The very feature that accelerates the forward reaction—the α-nitro group—may also facilitate the reverse reaction. The stability of the E-M3E2N-thiol adduct must be experimentally verified for any long-term application.

By balancing these field-proven insights with rigorous experimental validation using the protocols provided, researchers can confidently select the optimal Michael acceptor to advance their scientific and drug development objectives.

References

  • Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Krenske, E. H., Petter, R. C., & Houk, K. N. (2016). Kinetics and Thermodynamics of Reversible Thiol Additions to Mono- and Diactivated Michael Acceptors: Implications for the Design of Drugs That Bind Covalently to Cysteines. The Journal of Organic Chemistry, 81(23), 11726–11733. [Link]

  • Huang, S., et al. (2021). Determining Michael acceptor reactivity from kinetic, mechanistic, and computational analysis for the base-catalyzed thiol-Michael reaction. Polymer Chemistry, 12(26), 3835-3845. [Link]

  • Huang, S., et al. (2021). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. Semantic Scholar. [Link]

  • Kinetics and Thermodynamics of Reversible Thiol Additions to Mono- and Diactivated Michael Acceptors: Implications for the Design of Drugs That Bind Covalently to Cysteines. (2016). CoLab.ws. [Link]

  • Sprouse, D. S., et al. (2020). Structure-reactivity based control of radical-mediated degradation in thiol-Michael hydrogels. Journal of Materials Chemistry B, 8(3), 443-452. [Link]

  • Staderini, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(68), 15867-15872. [Link]

  • D'Souza, F. R., et al. (2021). Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. Bioconjugate Chemistry, 32(5), 949-960. [Link]

  • Tummatorn, J., & Dudley, G. B. (2019). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Molecules, 24(7), 1383. [Link]

  • de la Torre, B. G., & Albericio, F. (2022). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Molecules, 27(16), 5064. [Link]

  • Bradshaw, J. M., et al. (2015). Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. Nature Chemical Biology, 11(7), 525-531. [Link]

  • methyl (e)-3-nitroacrylate - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

Sources

Validation

Kinetic comparison of (E)-methyl 3-ethoxy-2-nitroacrylate in cycloaddition reactions

This guide offers an in-depth kinetic and mechanistic comparison of (E)-methyl 3-ethoxy-2-nitroacrylate and its analogues in cycloaddition reactions. Designed for researchers, scientists, and professionals in drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide offers an in-depth kinetic and mechanistic comparison of (E)-methyl 3-ethoxy-2-nitroacrylate and its analogues in cycloaddition reactions. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data and computational insights to provide a clear understanding of the reactivity and synthetic utility of this versatile building block.

Introduction: The Synthetic Power of β-Nitroacrylates

β-Nitroacrylates are exceptionally valuable intermediates in organic synthesis, primarily due to the powerful dual electron-withdrawing nature of the nitro and ester groups.[1] This electronic arrangement intensely activates the carbon-carbon double bond, rendering it a potent Michael acceptor and a highly reactive component in cycloaddition reactions.[1][2] These molecules serve as versatile precursors for a wide array of complex structures, including amino acids and various heterocyclic systems.[1][3][4]

(E)-methyl 3-ethoxy-2-nitroacrylate represents a more functionalized member of this class. The introduction of a 3-ethoxy group modifies the electronic properties of the alkene system, creating a unique reactivity profile compared to its simpler counterpart, methyl 3-nitroacrylate. This guide will explore the kinetic implications of this substitution, drawing on comparative data from seminal studies on related nitroacrylates to elucidate its behavior in the two most common types of cycloadditions: the [3+2] dipolar cycloaddition and the [4+2] Diels-Alder reaction.

Theoretical Foundation: Modeling Cycloaddition Pathways

To understand the kinetics of these reactions, we first turn to computational chemistry, which provides profound insights into reaction mechanisms and selectivity. Density Functional Theory (DFT) calculations have become an indispensable tool for studying cycloaddition reactions involving nitroalkenes.[5][6] These studies allow us to map the entire reaction coordinate, identify transition states (TS), and calculate activation energies (ΔG‡), which are the theoretical basis for reaction rates.

A key finding from DFT studies on reactions between 1,3-dipoles and nitroalkenes is that they typically proceed through a one-step, polar mechanism via an asynchronous transition state.[6][7] This means that while the two new sigma bonds are formed in a single step, the bond formation process is not perfectly simultaneous. The degree of asynchronicity and the activation barrier are influenced by the electronic properties of both reactants.

cluster_0 DFT Workflow for Cycloaddition Analysis Reactants Define Reactant Structures (e.g., Nitroacrylate, Nitrone) TS_Search Locate Transition States (TS) for all possible pathways (regio- and stereoisomers) Reactants->TS_Search Geometry Optimization IRC Intrinsic Reaction Coordinate (IRC) Calculation to connect TS to reactants and products TS_Search->IRC Verify TS Energy Calculate Gibbs Free Energy of Activation (ΔG‡) and Reaction (ΔGr) IRC->Energy Confirm minima Analysis Analyze Electronic Properties (FMO, GEDT) & Geometry Energy->Analysis Interpret Kinetics & Selectivity Competing Regioisomeric Pathways in [3+2] Cycloaddition Reactants { (E)-methyl 3-nitroacrylate | + | (Z)-C,N-diphenylnitrone } TS_A Transition State A (ΔG‡_A) Reactants->TS_A TS_B Transition State B (ΔG‡_B) Reactants->TS_B Product_A 4-Nitroisoxazolidine (Kinetic Product) TS_A->Product_A Path A Product_B 5-Nitroisoxazolidine (Regioisomeric Product) TS_B->Product_B Path B (Unusual)

Caption: Competing pathways leading to 4-nitro and 5-nitroisoxazolidine regioisomers.

Comparative Kinetic Analysis
CompoundKey Structural FeatureExpected Impact on [3+2] Cycloaddition Kinetics
Methyl 3-nitroacrylate Unsubstituted at C3Highly electrophilic double bond; acts as a strong dipolarophile.
(E)-methyl 3-ethoxy-2-nitroacrylate Electron-donating ethoxy group at C3The +M effect of the ethoxy group increases electron density on the double bond, potentially reducing its overall electrophilicity. This may lead to a higher activation barrier (slower reaction) in reactions with electron-rich dipoles compared to methyl 3-nitroacrylate. The regioselectivity may also be altered.

The electron-donating character of the 3-ethoxy group is expected to decrease the LUMO energy of the nitroacrylate to a lesser extent than a simple proton, potentially slowing the rate of reaction in these FMO-controlled cycloadditions.

Kinetic Profile in [4+2] Diels-Alder Reactions

In the Diels-Alder reaction, nitroacrylates serve as potent dienophiles due to their electron-deficient nature.

Reactivity as a Dienophile

Methyl (E)-3-nitroacrylate has been shown to be a reactive dienophile, reacting readily with dienes like cyclopentadiene and anthracene. [8][9]For instance, its reaction with cyclopentadiene proceeds in quantitative yield at 0°C, forming the corresponding norbornene adduct. [8]This high reactivity underscores the powerful electron-withdrawing capacity of the combined nitro and ester functionalities.

ReactionDienophileDieneConditionsYieldReference
Diels-AlderMethyl (E)-3-nitroacrylateCyclopentadieneEther, 0°CQuantitative[8]
Diels-AlderMethyl (E)-3-nitroacrylateAnthraceneToluene, refluxup to 89%[9]
Comparative Kinetic Analysis

The introduction of the 3-ethoxy group in (E)-methyl 3-ethoxy-2-nitroacrylate is predicted to diminish its dienophilic reactivity in normal-electron-demand Diels-Alder reactions. The increased electron density on the double bond makes it a less potent electrophile, which would likely result in slower reaction rates and require more forcing conditions (e.g., higher temperatures or Lewis acid catalysis) to achieve comparable yields to its unsubstituted analogue.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols described below are based on established and validated procedures.

Protocol 1: General Procedure for [4+2] Cycloaddition

This protocol is adapted from a trusted Organic Syntheses procedure for the reaction of methyl (E)-3-nitroacrylate with cyclopentadiene. [8] Objective: To synthesize the Diels-Alder adduct of a nitroacrylate and cyclopentadiene.

Materials:

  • Methyl (E)-3-nitroacrylate (1.0 equiv)

  • Cyclopentadiene (freshly cracked, 1.5 equiv)

  • Diethyl ether, anhydrous

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve methyl (E)-3-nitroacrylate in anhydrous diethyl ether in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add freshly cracked cyclopentadiene dropwise to the stirred solution over 10 minutes.

  • Maintain the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product, a mixture of endo/exo isomers, can be analyzed by NMR spectroscopy to determine the isomeric ratio. [8]

Protocol 2: Kinetic Monitoring by HPLC

This protocol outlines a general method for monitoring reaction kinetics, as described in studies of nitroacrylate cycloadditions. [3][4] Objective: To determine the rate of consumption of reactants over time.

Procedure:

  • Initiate the cycloaddition reaction in a thermostated vessel with vigorous stirring.

  • At predetermined time intervals (e.g., every 5 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Immediately quench the aliquot by diluting it in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.

  • Analyze the quenched sample using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 reverse-phase).

  • Use a UV detector set to a wavelength where reactants and products absorb.

  • Quantify the peak areas of the reactants and products by integrating the chromatogram.

  • Plot the concentration of the limiting reagent versus time to determine the reaction rate and order.

cluster_1 Workflow for Kinetic Analysis via HPLC Start Initiate Reaction in Thermostated Vessel Sample Withdraw Aliquot at Time = t Start->Sample Sample->Sample Quench Quench Reaction (e.g., by dilution) Sample->Quench Inject Inject Sample into HPLC System Quench->Inject Analyze Separate & Detect (UV Detector) Inject->Analyze Quantify Integrate Peak Areas Analyze->Quantify Plot Plot [Reactant] vs. Time Quantify->Plot Rate Determine Rate Constant (k) Plot->Rate

Caption: A step-by-step workflow for monitoring reaction kinetics using HPLC.

Summary and Future Outlook

  • Reactivity: The molecule is an active participant in both [3+2] and [4+2] cycloaddition reactions.

  • Kinetic Profile: The presence of the electron-donating 3-ethoxy group is predicted to decrease its reactivity as a dipolarophile and dienophile in normal-electron-demand cycloadditions compared to unsubstituted nitroacrylates. This translates to higher activation barriers and likely slower reaction rates.

  • Selectivity: The electronic influence of the ethoxy group may also alter the fine balance between competing regioisomeric pathways in [3+2] cycloadditions, presenting an interesting avenue for further study.

This guide highlights the necessity for direct kinetic studies on (E)-methyl 3-ethoxy-2-nitroacrylate to quantify these predicted effects. Such research would provide valuable data for synthetic chemists, enabling more precise control over reaction outcomes and facilitating the rational design of complex molecular architectures.

References

  • Jasiński, R. (2023). Unusual regioselectivity in [3+2] cycloaddition reactions between (E)-3-nitroacrylic acid derivatives and (Z)-C,N-diphenylimine. Scientiae Radices, 3(2), 1-7. [3][4]2. Benchchem. (n.d.). (E)-Methyl 3-ethoxy-2-nitroacrylate. Retrieved from a Benchchem product page. [1]3. Santa Cruz, F. J., & Wovkulich, P. M. (1982). Methyl (E)-3-nitroacrylate. Organic Syntheses, 60, 98. [8]4. Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863-909. [10]5. Jewett, J. C., & Bertozzi, C. R. (2010). Kinetics studies of rapid strain-promoted [3 + 2]-cycloadditions of nitrones with biaryl-aza-cyclooctynone. Organic & Biomolecular Chemistry, 8(17), 3822-3825. [11]6. Russo, F., & Vessella, G. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Molecules, 29(3), 543. [5]7. Jasiński, R. (2016). A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides. Journal of Molecular Modeling, 23(1), 13. [6]8. Zhukova, S. A., et al. (2000). Alkyl 3-Nitroacrylates in Reactions with Substituted Hydrazines. Russian Journal of Organic Chemistry, 36, 1464-1468. [2]9. Mokgobedi, L. E., & Mampa, R. M. (2023). Investigating the mechanism of formation of nitro-substituted nicotine analogue via the [3 + 2] Cycloaddition reaction of (E). ChemRxiv. [12]10. Pelipko, V. V., et al. (2019). Acrylate and its 3-nitro derivatives in reactions with anthracene. Russian Chemical Bulletin, 68(10), 1916-1921. [9]11. Jasiński, R. (2016). A DFT computational study on molecular mechanism of [3+2] cycloaddition reactions between nitroethene and benzonitrile N-oxides. ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

(E)-Methyl 3-ethoxy-2-nitroacrylate proper disposal procedures

As a Senior Application Scientist, I recognize that handling highly reactive synthetic intermediates requires more than just following administrative rules—it requires a deep, mechanistic understanding of the molecules i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly reactive synthetic intermediates requires more than just following administrative rules—it requires a deep, mechanistic understanding of the molecules involved. (E)-Methyl 3-ethoxy-2-nitroacrylate (CAS: 70290-55-0) is a powerful electrophilic alkene, extensively utilized in diversity-oriented synthesis for constructing complex indole, pyrrole, and constrained cysteine derivatives.

However, the very features that make it a valuable building block also mandate rigorous safety and disposal protocols. This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of this compound, ensuring both laboratory safety and environmental compliance.

Part 1: Mechanistic Causality & Hazard Profile

To safely dispose of a chemical, one must understand its reactivity. (E)-Methyl 3-ethoxy-2-nitroacrylate features an α -nitroacrylate backbone. The synergistic electron-withdrawing effects of the nitro ( −NO2​ ) and ester ( −COOMe ) groups dramatically lower the molecule's Lowest Unoccupied Molecular Orbital (LUMO).

Operational Implication: This electronic configuration makes the molecule an exceptionally potent Michael acceptor. If waste containing this compound is inadvertently mixed with nucleophilic waste streams (e.g., primary amines, thiols, or strong bases), it can trigger rapid, uncontrolled exothermic conjugate additions. Furthermore, nitro compounds carry inherent risks of rapid decomposition if subjected to extreme friction, heat, or incompatible heavy metals, which can form shock-sensitive complexes[1].

Part 2: Quantitative Safety & Logistics Data

Before initiating any disposal procedures, ensure your operational parameters align with the following validated safety metrics:

ParameterSpecificationMechanistic / Logistical Rationale
Primary Hazard Class Reactive Electrophile / Nitro CompoundHigh risk of exothermic conjugate addition with nucleophiles.
Incompatible Waste Amines, Thiols, Bases, Heavy MetalsPrevents uncontrolled polymerization and explosive complexation[1].
Container Material HDPE or Borosilicate GlassPrevents solvent permeation and chemical degradation of the vessel[2].
Capacity Limit Maximum 90% Fill (≥10% Headspace)Accommodates thermal expansion of volatile solvent waste, preventing rupture[3].
Storage Time Limit < 90 Days in Accumulation AreaMinimizes risk of long-term chemical degradation or pressure build-up[3].

Part 3: Step-by-Step Disposal Methodology

To guarantee trustworthiness and safety, the following protocol is designed as a self-validating system . Each phase includes a validation check to ensure the step was executed correctly before proceeding.

Phase 1: Waste Segregation & Containment
  • Isolate Waste Streams: Segregate all reaction mixtures, filtrates, and rinsates containing (E)-Methyl 3-ethoxy-2-nitroacrylate strictly away from nucleophilic scavengers, heavy metals, and reducing agents[1].

    • Causality: Prevents in situ exothermic polymerization or the formation of shock-sensitive heavy metal-nitro complexes within the waste carboy.

  • Select Compatible Containment: Transfer liquid waste into a chemically compatible High-Density Polyethylene (HDPE) or glass container[2].

  • Enforce Headspace Limits: Fill the waste container to a maximum of 90% capacity, leaving at least a 10% headspace[3].

    • Causality: Volatile organic solvents used alongside this compound require expansion volume to prevent pressure-induced container rupture during ambient temperature fluctuations.

  • Validation Check: Visually inspect the container for any signs of bulging, phase separation, or heat generation (exotherm) immediately after addition. If the container feels warm, vent it safely in a fume hood and notify Environmental Health and Safety (EH&S).

Phase 2: Empty Container Decontamination

Empty containers that previously held highly reactive hazardous chemicals pose a significant risk to custodial staff and the environment[2].

  • Triple-Rinse Procedure: Rinse the original (E)-Methyl 3-ethoxy-2-nitroacrylate container three times with a compatible solvent (e.g., acetone or ethyl acetate) capable of fully dissolving the organic residue[4].

  • Rinsate Collection: Collect all rinsate from the triple-rinse process and deposit it into the designated hazardous liquid waste container[4].

  • Deface and Discard: Once completely air-dried, permanently deface or cross out the original manufacturer's label using a thick marker[5].

    • Causality: Defacing the label prevents emergency responders or downstream waste handlers from misidentifying the current contents (or lack thereof) of the container.

  • Validation Check: Swipe the interior of the dried container with a clean Kimwipe; if no yellow/organic residue is visible, the container is safe for standard glass/plastic disposal.

Phase 3: Labeling and EH&S Transfer
  • Affix Standardized Labels: Attach a university or corporate-approved "Hazardous Waste" label to the secondary container. Write out the full chemical name; do not use abbreviations or generic terms like "organic waste"[4].

  • Secondary Containment: Place the sealed, labeled waste container into a secondary spill tray within a designated Satellite Accumulation Area (SAA)[4].

  • Schedule Pickup: Contact EH&S to schedule a hazardous waste pickup. Do not allow waste to accumulate beyond the 90-day regulatory limit[3].

Part 4: Visualizing the Disposal Workflow

The following flowchart maps the logical progression of (E)-Methyl 3-ethoxy-2-nitroacrylate from the point of generation to final incineration, ensuring no logistical steps are bypassed.

WasteWorkflow Gen Waste Generation: (E)-Methyl 3-ethoxy-2-nitroacrylate Seg Chemical Segregation (Isolate from Nucleophiles/Metals) Gen->Seg Decon Empty Container Decontamination (Triple-Rinse Protocol) Gen->Decon Empty Bottles Liq Liquid Waste Collection (HDPE/Glass, >10% Headspace) Seg->Liq Solutions/Rinsate Sol Solid/Contaminated Waste (Double-bagged, Sealed) Seg->Sol Consumables Lbl Affix Hazardous Waste Label (Deface Original Labels) Liq->Lbl Sol->Lbl Decon->Liq Rinsate Decon->Lbl Cleaned Bottle Store Secondary Containment (Satellite Accumulation Area) Lbl->Store Disp EH&S Pickup & Incineration Store->Disp

Fig 1: Logical workflow for the segregation, containment, and disposal of nitroacrylate waste.

References

  • Chemical Waste Disposal Standard Operating Procedure Source: NUS Medicine (National University of Singapore) URL:[Link]

  • Chemical Waste Disposal Guidelines Source: Emory University / HKUST URL:[Link]

  • Hazardous Waste Disposal Procedures Handbook Source: Lehigh University Campus Safety Division URL:[Link]

  • Hazardous Waste Disposal Guide - Research Safety Source: Northwestern University URL:[Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles Source: ETH Zürich URL:[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of (E)-Methyl 3-ethoxy-2-nitroacrylate

In the dynamic landscape of pharmaceutical research and drug development, the synthesis of novel chemical entities is a foundational activity. Among the vast array of reagents utilized, (E)-Methyl 3-ethoxy-2-nitroacrylat...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis of novel chemical entities is a foundational activity. Among the vast array of reagents utilized, (E)-Methyl 3-ethoxy-2-nitroacrylate presents itself as a valuable building block. However, its utility is matched by a significant hazard profile that demands a comprehensive and proactive approach to safety. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the "Why"

(E)-Methyl 3-ethoxy-2-nitroacrylate is classified under the Globally Harmonized System (GHS) with several key hazard statements that dictate our handling procedures. It is crucial to not just acknowledge these warnings, but to understand their practical implications in the laboratory setting.

Primary Hazards:

  • Acute Toxicity (Dermal, Category 3): This is a significant concern, as the compound is toxic if it comes into contact with the skin. This necessitates the use of gloves that are not only chemically resistant but also worn and removed correctly to prevent exposure.

  • Acute Toxicity (Oral, Category 4): While less of a primary route of exposure in a laboratory setting, it is still harmful if swallowed. This underscores the importance of strict personal hygiene practices, such as not eating, drinking, or smoking in the lab.

  • Skin Irritation (Category 2) and Skin Sensitization (Sub-category 1A): The compound can cause skin irritation and may provoke an allergic skin reaction. This means that even minor contact could lead to significant and potentially long-lasting skin issues.

  • Serious Eye Irritation (Category 2A): Direct contact with the eyes can cause serious irritation. This mandates the use of appropriate eye protection at all times.

  • Aquatic Hazard (Short-term and Long-term, Category 2): The compound is toxic to aquatic life with long-lasting effects. This informs our disposal procedures, emphasizing that this chemical must not be allowed to enter drains or waterways.[1]

A thorough risk assessment should be conducted before any new procedure involving this compound. This involves considering the quantity of material being used, the nature of the operation (e.g., weighing, reaction, purification), and the potential for spills or aerosol generation.

Engineering and Administrative Controls: Your First Line of Defense

Before resorting to personal protective equipment (PPE), we must first implement robust engineering and administrative controls to minimize the risk of exposure.

  • Engineering Controls: The primary engineering control for handling (E)-Methyl 3-ethoxy-2-nitroacrylate is a certified chemical fume hood.[2] This is non-negotiable. All manipulations of the solid or its solutions should be performed within the fume hood to prevent the inhalation of any dust or vapors.[3] An eyewash station and safety shower must be readily accessible in the immediate work area.[2][4]

  • Administrative Controls: Access to areas where this compound is stored and handled should be restricted to authorized and trained personnel. Clear and concise Standard Operating Procedures (SOPs) must be developed and readily available for all procedures involving this chemical. All users must be thoroughly trained on these SOPs and the associated hazards before beginning work.

Personal Protective Equipment (PPE): The Essential Barrier

While engineering and administrative controls are foundational, the correct use of PPE is critical for safeguarding against direct contact. The selection of PPE should be based on a thorough risk assessment of the specific task being performed.

TaskMinimum Required PPE
Weighing and Aliquoting (Solid) Chemical-resistant gloves (Nitrile rubber recommended), safety glasses with side shields, and a lab coat.[5]
Reaction Setup and Workup (Solutions) Chemical-resistant gloves (Nitrile rubber recommended), chemical safety goggles, and a lab coat.[5] A face shield may be necessary if there is a splash hazard.[3]
Purification (e.g., Chromatography) Chemical-resistant gloves (Nitrile rubber recommended), chemical safety goggles, and a lab coat.[5]
Spill Cleanup Chemical-resistant gloves (Nitrile rubber recommended), chemical safety goggles, a lab coat or chemical-resistant apron, and respiratory protection may be required depending on the size of the spill.[6]

A Note on Glove Selection: Nitrile gloves are a good starting point for protection against acrylates.[5] However, it is crucial to consult the glove manufacturer's compatibility data for the specific solvent being used. Gloves should be inspected for any signs of degradation before and during use and changed frequently.[3] Avoid natural rubber and PVC gloves, as they may not provide adequate protection.[5]

Step-by-Step Handling and Disposal Protocols

Adherence to well-defined protocols is paramount for ensuring safety and experimental reproducibility.

Safe Handling and Storage Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Don all required PPE as outlined in the table above.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the desired amount of (E)-Methyl 3-ethoxy-2-nitroacrylate to the container, avoiding the generation of dust.

  • Dissolution: Add the desired solvent to the container within the fume hood. Gently swirl to dissolve.

  • Reaction: Perform all subsequent reaction steps within the fume hood.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][7] The recommended storage temperature should be followed if provided on the product label.

Spill Response Protocol
  • Evacuate: In the event of a significant spill, evacuate the immediate area and alert your supervisor and safety officer.

  • Contain: For minor spills within a fume hood, contain the spill using an inert absorbent material such as vermiculite or sand.[8]

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a labeled, sealable container for hazardous waste disposal.[1]

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Disposal Plan

All waste containing (E)-Methyl 3-ethoxy-2-nitroacrylate, including empty containers, contaminated PPE, and spill clean-up materials, must be disposed of as hazardous waste.[8] Do not discharge any waste containing this compound into the sewer or waterways.[1][9] Follow all local, state, and federal regulations for hazardous waste disposal.[1]

Workflow Visualization

To further clarify the safety workflow, the following diagram illustrates the decision-making process for handling (E)-Methyl 3-ethoxy-2-nitroacrylate.

Workflow for Safe Handling of (E)-Methyl 3-ethoxy-2-nitroacrylate cluster_planning Planning and Preparation cluster_execution Execution cluster_contingency Contingency and Disposal start Start: New Procedure Identified sds_review Review Safety Data Sheet (SDS) start->sds_review risk_assessment Conduct Risk Assessment sop_development Develop/Review SOP risk_assessment->sop_development sds_review->risk_assessment engineering_controls Verify Engineering Controls (Fume Hood, Eyewash) sop_development->engineering_controls don_ppe Don Appropriate PPE engineering_controls->don_ppe handling Perform Chemical Handling don_ppe->handling spill Spill Occurs? handling->spill spill_protocol Follow Spill Protocol spill->spill_protocol Yes waste_disposal Dispose of Hazardous Waste spill->waste_disposal No spill_protocol->waste_disposal end End: Procedure Complete waste_disposal->end

Caption: A flowchart outlining the key safety steps from planning to disposal.

By internalizing and consistently applying these principles and procedures, you can confidently and safely utilize (E)-Methyl 3-ethoxy-2-nitroacrylate in your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

  • Chemius. (n.d.). Safety Data Sheet for Methyl Acrylate (MA). Retrieved from [Link]

  • Scientific Polymer Products, Inc. (2017, August 8). Safety Data Sheet for 2-Phenoxyethyl acrylate. Retrieved from [Link]

  • Redox. (2020, August 3). Safety Data Sheet EM211/EOEOEA. Retrieved from [Link]

  • Covestro Solution Center. (2012, August 22). Safety Data Sheet for AgiSyn 2836. Retrieved from [Link]

  • hubergroup Deutschland GmbH. (2022, March 8). Safety data sheet. Retrieved from [Link]

  • BOC Limited. (2016, March 24). Safety Data Sheet for Ethyl Acrylate. Retrieved from [Link]

Sources

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